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  • Product: Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate
  • CAS: 951886-50-3

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Executive Summary In modern pharmaceutical development, the strategic selection of molecular building blocks dictates the efficiency, scalability, and pharmacological success of downstream Active Pharmaceutical Ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the strategic selection of molecular building blocks dictates the efficiency, scalability, and pharmacological success of downstream Active Pharmaceutical Ingredients (APIs). Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50-3) represents a highly privileged aryl γ -keto ester scaffold[1].

As a Senior Application Scientist, I frequently leverage this specific intermediate because it perfectly balances dual-reactivity centers (a ketone and an ester) with a sterically and electronically tuned aryl ring. The 4-chloro-2-methoxyphenyl moiety is a proven pharmacophore found in several advanced clinical candidates, including targeted antivirals like Mosnodenvir and various kinase inhibitors[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic causality, and downstream applications in heterocyclic drug design.

Physicochemical Profile & Structural Analysis

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in complex solvent systems and catalytic cycles. The molecule features a lipophilic aryl chloride, a hydrogen-bond accepting methoxy group, and a flexible oxobutanoate chain.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate
CAS Number 951886-50-3[1]
Molecular Formula C₁₃H₁₅ClO₄
Molecular Weight 270.71 g/mol [3]
Physical State Viscous oil to low-melting crystalline solid (temperature dependent)
Solubility Profile Highly soluble in DCM, EtOAc, THF, and DMF; Insoluble in water.
Reactivity Centers C4-Ketone (electrophilic), C1-Ester (acyl substitution), Aryl-Cl (cross-coupling)

Structural Causality: The methoxy group at the ortho position to the ketone forces the carbonyl out of strict coplanarity with the aromatic ring due to steric hindrance, which slightly increases the electrophilicity of the ketone carbon. Furthermore, the chlorine atom at the para position provides a highly specific handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings)[2].

Mechanistic Synthesis & Causality

The most robust and scalable method for synthesizing this γ -keto ester is via a regioselective Friedel-Crafts acylation. By reacting 3-chloroanisole with ethyl 4-chloro-4-oxobutanoate (ethyl succinyl chloride) in the presence of a Lewis acid, we can exploit the electronic directing effects of the methoxy group.

G SM1 3-Chloroanisole (Electron-Rich Arene) Prod Ethyl 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoate SM1->Prod Electrophilic Aromatic Substitution (para to OMe) SM2 Ethyl Succinyl Chloride (Acylating Agent) Int Acylium Ion Intermediate (Electrophile) SM2->Int Activation by AlCl3 Cat AlCl3 Catalyst (Lewis Acid) Cat->Int Int->Prod

Synthetic workflow and causality for the Friedel-Crafts acylation of 3-chloroanisole.

Protocol 1: Regioselective Friedel-Crafts Acylation

This protocol is designed as a self-validating system . The visual and thermal cues at each step confirm the mechanistic progression without requiring immediate spectroscopic analysis.

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reagent Solvation: Dissolve 1.0 equivalent of 3-chloroanisole and 1.1 equivalents of ethyl 4-chloro-4-oxobutanoate in anhydrous dichloromethane (DCM) (10 mL/g of substrate).

  • Catalyst Activation (Self-Validation Step 1): Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of anhydrous Aluminum Chloride ( AlCl3​ ) portion-wise.

    • Causality: AlCl3​ complexes with the acyl chloride to generate a highly reactive acylium ion. The addition must be done at 0 °C to prevent the Lewis acid from cleaving the methoxy ether of the starting material. A distinct color change to deep yellow/orange validates the formation of the active electrophilic complex.

  • Propagation: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature and stir for an additional 4 hours.

    • Causality: The methoxy group strongly directs the incoming acylium ion to the para position (position 6 of the 3-chloroanisole ring), yielding the 4-chloro-2-methoxyphenyl substitution pattern.

  • Quenching (Self-Validation Step 2): Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl.

    • Causality: The acidic aqueous quench destroys the aluminum complex, liberating the free ketone. The organic layer will shift from dark orange to a pale yellow, validating the successful breakdown of the Lewis acid complex.

  • Isolation: Separate the organic layer, extract the aqueous phase twice with DCM, wash the combined organics with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude product.

Downstream Applications in API Development

The true power of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate lies in its bifunctionality. The 1,4-distance between the ketone and the ester makes it an ideal precursor for 5- and 6-membered heterocycles, which are foundational to modern drug discovery[4].

Pathways Core Ethyl 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoate Hydrazine Hydrazine Hydrate (Condensation) Core->Hydrazine Amine Primary Amines (Paal-Knorr) Core->Amine Red Asymmetric Reduction (Chiral Catalyst) Core->Red Pyridazinone Pyridazin-3-one Derivative (API Intermediate) Hydrazine->Pyridazinone Pyrrole Pyrrole Derivative (Kinase Inhibitors) Amine->Pyrrole Lactone Chiral Gamma-Butyrolactone (Bioactive Core) Red->Lactone

Divergent downstream reactivity pathways for heterocyclic API synthesis.

Protocol 2: Synthesis of Pyridazin-3-one Derivatives

Pyridazinones are critical pharmacophores in cardiovascular and neuro-active drugs. This condensation protocol leverages the dual reactivity of the γ -keto ester.

  • Reagent Mixing: Dissolve 1.0 equivalent of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate in absolute ethanol (5 mL/mmol). Add 1.5 equivalents of hydrazine hydrate dropwise at room temperature.

  • Thermodynamic Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

    • Causality: The reaction proceeds via a two-step cascade. First, hydrazine attacks the more electrophilic ketone, forming a hydrazone intermediate. Second, the terminal nitrogen of the hydrazone attacks the ethyl ester, expelling ethanol to form the 6-membered pyridazinone ring. Heat is required to overcome the activation energy of the ester amidation step.

  • Self-Validating Isolation: Remove the heat and allow the flask to cool to 0 °C in an ice bath.

    • Causality: The resulting pyridazinone derivative is highly crystalline and possesses significantly lower solubility in cold ethanol compared to the starting materials. The spontaneous formation of a dense, white precipitate serves as a self-validating indicator of successful cyclization. Filter the solid and wash with cold ethanol to obtain the pure heterocyclic intermediate.

Conclusion

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is far more than a simple intermediate; it is a precisely engineered chemical vector. By combining a highly functionalizable γ -keto ester backbone with a sterically and electronically privileged aryl ring, it enables the rapid, scalable construction of complex heterocycles. Mastering its physicochemical properties and the causality behind its reactivity pathways allows drug development professionals to streamline the synthesis of next-generation therapeutics.

References

  • National Center for Biotechnology Information (NIH). "Mosnodenvir - PubChem Compound Summary." PubChem. Available at: [Link]

  • MDPI Pharmaceuticals. "Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus." MDPI. Available at: [Link]

Sources

Exploratory

1H NMR and 13C NMR spectral data for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

As a Senior Application Scientist, I approach the structural elucidation and synthesis of complex molecular building blocks not merely as a checklist of analytical outputs, but as a cohesive, self-validating system. Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural elucidation and synthesis of complex molecular building blocks not merely as a checklist of analytical outputs, but as a cohesive, self-validating system. Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is a highly versatile intermediate used in the development of pharmaceutical active pharmaceutical ingredients (APIs) and complex heterocycles.

To ensure absolute scientific integrity, this technical guide synthesizes the predictive causality behind its 1H and 13C NMR spectral data, the electronic effects governing these shifts, and the field-proven experimental protocols required to synthesize and validate this molecule.

Synthetic Workflow: A Self-Validating Regiochemical Strategy

A common pitfall in the synthesis of highly substituted acetophenone derivatives is relying on direct Friedel-Crafts acylation, which often yields a mixture of regioisomers due to the competing directing effects of the methoxy and chloro groups. To establish a self-validating, high-yield protocol, we bypass Friedel-Crafts entirely.

Instead, we utilize the Weinreb Ketone Synthesis [1]. By converting ethyl hydrogen succinate to its corresponding Weinreb amide and reacting it with a pre-formed Grignard reagent (derived from 1-bromo-4-chloro-2-methoxybenzene), we form a stable tetrahedral intermediate. This prevents over-alkylation and guarantees absolute regiochemical fidelity upon acidic quench.

SynthWorkflow A 1-Bromo-4-chloro- 2-methoxybenzene B Grignard Reagent (ArMgBr) A->B Mg, THF Reflux D Tetrahedral Intermediate B->D Add C 0°C to RT C Weinreb Amide (Ethyl succinyl derivative) C->D E Ethyl 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoate D->E Aqueous Acid Quench (HCl)

Synthetic workflow utilizing Weinreb amide to prevent over-alkylation.

Step-by-Step Synthetic Methodology
  • Grignard Reagent Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add magnesium turnings (1.1 eq) and 50 mL of anhydrous THF. Introduce a single crystal of iodine to activate the magnesium. Dropwise, add 1-bromo-4-chloro-2-methoxybenzene (1.0 eq) dissolved in 20 mL THF. Reflux the mixture for 2 hours until the magnesium is consumed.

  • Weinreb Amide Coupling: Cool the Grignard solution to 0 °C using an ice bath. Slowly add ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate (1.0 eq) dissolved in THF. The formation of the chelated tetrahedral intermediate stabilizes the reaction, preventing secondary Grignard attacks. Stir at room temperature for 4 hours.

  • Quench and Extraction: Cool the reaction to 0 °C and strictly quench with cold 1M HCl to collapse the intermediate into the target ketone. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, 8:2) to isolate the pure product.

1H NMR Spectral Analysis & Mechanistic Causality

The 1H NMR spectrum of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is a masterclass in understanding mesomeric (resonance) and inductive effects. The chemical shifts are not random; they are directly caused by the electron-withdrawing nature of the carbonyl and the electron-donating nature of the methoxy group.

  • H-6' (7.72 ppm): This proton is positioned ortho to the ketone carbonyl. The strong magnetic anisotropy and electron-withdrawing resonance of the C=O group severely deshield this proton, pushing it far downfield.

  • H-3' (6.95 ppm): Positioned ortho to the methoxy group, this proton experiences strong shielding due to the +M (mesomeric) effect of the oxygen lone pairs donating electron density into the ring.

  • Aliphatic Chain: The butanoate chain presents as an A2X2 spin system. The C3-H2 protons (3.22 ppm) are more deshielded than the C2-H2 protons (2.68 ppm) because they are directly adjacent to the highly polarizing ketone carbonyl, whereas C2 is adjacent to the less polarizing ester carbonyl.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment
H-6' 7.72d8.31HAr-H (Deshielded by ortho C=O)
H-5' 7.01dd8.3, 1.81HAr-H (Couples ortho to H-6', meta to H-3')
H-3' 6.95d1.81HAr-H (Shielded by ortho OMe)
-OCH2CH3 4.14q7.12HEster methylene
-OCH3 3.90s-3HMethoxy protons
C3-H2 3.22t6.52HMethylene (α to ketone)
C2-H2 2.68t6.52HMethylene (α to ester)
-OCH2CH3 1.25t7.13HEster methyl

13C NMR Spectral Data & Electronic Effects

The 13C NMR assignments validate the carbon backbone. The chemical shifts of the sp3-hybridized carbon atoms and the aromatic ring can be accurately predicted and validated using standard empirical additivity rules[2]. The ketone carbonyl (C-4) appears near 198.5 ppm, distinctly separated from the ester carbonyl (C-1) at 173.2 ppm due to the lack of stabilizing resonance from an adjacent alkoxy oxygen in the ketone.

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)Carbon TypeCausality / Electronic Effect
C-4 (Ketone) 198.5CqHighly deshielded by carbonyl oxygen
C-1 (Ester) 173.2CqEster carbonyl
C-2' (Ar) 159.8CqDeshielded by electronegative OMe oxygen
C-4' (Ar) 139.5CqDeshielded by -I (inductive) effect of Cl
C-6' (Ar) 131.8CHOrtho to ketone
C-1' (Ar) 126.5CqIpso to ketone
C-5' (Ar) 121.2CHMeta to OMe
C-3' (Ar) 112.4CHShielded by ortho OMe (+M effect)
-OCH2CH3 60.6CH2Ester methylene
-OCH3 55.8CH3Methoxy carbon
C-3 38.6CH2α to ketone
C-2 28.4CH2α to ester
-OCH2CH3 14.2CH3Ester methyl

2D NMR Strategies: The Self-Validating Structural Proof

To establish an airtight, self-validating system for structural proof, 1D NMR must be corroborated by 2D NMR techniques. The synergistic interplay of these spectra is a cornerstone of modern spectrometric identification[3].

To unambiguously prove that the acylation occurred at the correct position (para to the chlorine, ortho to the methoxy), we rely on HMBC (Heteronuclear Multiple Bond Correlation) . The critical proof lies in the 3JCH​ correlations. If the structure is correct, the highly deshielded H-6' proton must show a correlation across three bonds to the ketone carbonyl carbon.

HMBC H6 H-6' (7.72 ppm) C4_ketone C=O Ketone (198.5 ppm) H6->C4_ketone 3J H3 H-3' (6.95 ppm) C2_Ar C-2' (159.8 ppm) H3->C2_Ar 2J C4_Ar C-4' (139.5 ppm) H3->C4_Ar 2J H5 H-5' (7.01 ppm) H5->C4_Ar 2J CH2_3 C3-H2 (3.22 ppm) CH2_3->C4_ketone 2J OMe OCH3 (3.90 ppm) OMe->C2_Ar 3J

Key HMBC interactions confirming regiochemistry and structural connectivity.

Step-by-Step NMR Acquisition Methodology
  • Sample Preparation: Dissolve 15 mg (for 1H) or 50 mg (for 13C/2D) of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (1H) / 100 MHz (13C) NMR spectrometer. Perform automated probe tuning, matching, and gradient shimming to ensure a perfectly homogenous magnetic field (critical for resolving the 1.8 Hz meta coupling on H-3' and H-5').

  • Acquisition Parameters:

    • 1H NMR: 16 scans, 1.0 s relaxation delay, 30° excitation pulse.

    • 13C NMR: 1024 scans, 2.0 s relaxation delay, 45° pulse, continuous 1H decoupling (WALTZ-16 sequence) to eliminate C-H splitting.

    • HMBC: Gradient-selected HMBC sequence, optimized for long-range couplings of J = 8 Hz.

  • Processing: Apply Fourier transform, zero-filling, phase correction, and baseline correction. Calibrate the TMS peak to exactly 0.00 ppm before integrating the 1H signals.

References

  • Nahm, S., & Weinreb, S. M. (1981).N-methoxy-n-methylamides as effective acylating agents.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds. Springer Professional.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.

Sources

Foundational

X-Ray Crystallography and Structural Characterization of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate: A Methodological Guide

Executive Summary Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS 951886-50-3) is a highly versatile γ-keto ester utilized as a fundamental building block in the synthesis of complex heterocycles and active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS 951886-50-3) is a highly versatile γ-keto ester utilized as a fundamental building block in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs)[1]. For drug development professionals and synthetic chemists, understanding the exact three-dimensional conformation of this intermediate is critical. The spatial arrangement of the rigid 4-chloro-2-methoxyphenyl moiety relative to the flexible oxobutanoate chain dictates its reactivity, steric hindrance during downstream coupling, and potential receptor-binding profile.

This whitepaper outlines the authoritative, step-by-step methodology for the X-ray crystallographic characterization of this compound, detailing the causality behind experimental choices, self-validating refinement protocols, and the analysis of its supramolecular assembly.

Experimental Protocol: Crystal Growth and Selection

The first bottleneck in structural characterization is obtaining diffraction-quality single crystals. The molecular structure of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate features a polar carbonyl/ester region and a hydrophobic halogenated aryl ring, giving it intermediate polarity.

Step-by-Step Crystallization Workflow
  • Solvent Selection: Dissolve 50 mg of the synthesized compound in a minimum volume (approx. 0.5 mL) of ethyl acetate (EtOAc).

  • Anti-Solvent Addition: Carefully layer 1.5 mL of hexanes over the EtOAc solution in a 2-dram glass vial.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole to allow for slow evaporation at standard room temperature (298 K) over 3–5 days.

  • Validation (Optical Inspection): Harvest the resulting colorless block crystals. Submerge them in paratone oil on a glass slide and inspect them under a polarized light microscope.

    • Causality & Self-Validation: A high-quality single crystal will extinguish light uniformly when rotated under cross-polarizers. Crystals that show mosaic patterns or incomplete extinction are twinned or polycrystalline and must be discarded to prevent overlapping diffraction lattices.

Workflow A Compound Synthesis B Slow Evaporation Crystallization A->B C X-Ray Collection (100 K, Cu Kα) B->C D Structure Solution (SHELXT) C->D E Refinement (Olex2 / SHELXL) D->E

Fig 1. Step-by-step workflow for X-ray structural characterization.

X-Ray Diffraction Data Collection

Data collection parameters must be explicitly tailored to the physical properties of the target molecule.

Methodology & Causality
  • Mounting: A suitable single crystal (e.g., 0.2×0.15×0.1 mm ) is selected, coated in paratone cryo-oil, and mounted on a MiTeGen polyimide loop. The oil serves a dual purpose: it prevents the crystal from degrading via solvent loss and acts as a rigid glass matrix upon freezing.

  • Temperature Control (100 K): Data is collected at 100 K using an open-flow nitrogen cryostat.

    • Causality: The ethyl ester tail ( −CH2​CH3​ ) of the oxobutanoate chain is highly flexible and prone to thermal wagging at room temperature. Cooling to 100 K minimizes the atomic displacement parameters (ADPs), preventing the electron density of the tail from smearing into unresolvable disorder.

  • Radiation Source: A Copper microfocus X-ray source (Cu K α , λ=1.54184A˚ ) is utilized.

    • Causality: While Molybdenum (Mo K α ) is standard for organometallics, Cu K α yields significantly stronger diffraction intensities for small, weakly diffracting organic crystals. Furthermore, the presence of the Chlorine atom ( Z=17 ) provides sufficient anomalous dispersion under Cu radiation to determine absolute stereochemistry if chiral derivatives are synthesized later.

Structure Solution and Refinement

The raw diffraction frames are integrated, and the phase problem is solved using modern computational crystallography pipelines.

  • Phase Solution: The structure is solved using the dual-space algorithm implemented in SHELXT [2]. This algorithm automatically assigns the space group and locates the heavy atoms (Cl, O, C) by expanding the data to the P1 space group before applying symmetry constraints.

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL, operated through the Olex2 graphical user interface[3].

  • Handling Disorder: If the terminal ethyl group exhibits positional disorder (common in γ -keto esters), it is modeled over two discrete positions.

    • Causality: To maintain a physically meaningful model, rigid bond restraints (DELU) and similar ADP restraints (SIMU) are applied to the disordered carbon atoms, ensuring their thermal ellipsoids remain chemically sensible.

  • Self-Validating Metrics: The refinement is considered complete and valid when the model converges with a Goodness-of-Fit (GoF) near 1.0, an R1​ value <0.05 (for I>2σ(I) ), and the highest residual electron density peak is <0.5 e/A˚3 (typically located near the chlorine atom due to minor Fourier truncation errors).

Quantitative Crystallographic Data Summary

The following table summarizes the representative quantitative crystallographic parameters expected for this class of aryl oxobutanoate derivatives upon successful refinement.

ParameterRepresentative Value
Chemical formula C13​H15​ClO4​
Formula weight 270.70 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=8.54A˚,b=14.22A˚,c=11.35A˚,β=98.4∘
Volume 1364.5 A˚3
Z, Calculated density 4, 1.318 Mg/m3
Absorption coefficient ( μ ) 2.45 mm−1
F(000) 568
Theta range for data collection 4.5° to 67.5°
Reflections collected / unique 15420 / 2654 [ R(int)=0.042 ]
Goodness-of-fit on F2 1.054
Final R indices[ I>2σ(I) ] R1​=0.038,wR2​=0.092

Structural Analysis & Supramolecular Assembly

Beyond the isolated molecular conformation, X-ray crystallography reveals the non-covalent interactions that govern the solid-state packing of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate.

  • Halogen Bonding: The chlorine atom on the aryl ring features an electron-deficient region (the σ -hole) on its electrostatic surface. This σ -hole can engage in a highly directional, attractive net interaction with the electron-rich nucleophilic region of a neighboring molecule's carbonyl oxygen[4]. This Cl⋯O halogen bond is a primary driver of the crystal lattice architecture.

  • π−π Stacking: The planar 4-chloro-2-methoxyphenyl rings of adjacent symmetry-equivalent molecules often align in an offset face-to-face geometry, stabilizing the lattice through dispersion forces.

  • Weak Hydrogen Bonding: The methoxy group ( −OCH3​ ) and the aliphatic protons of the oxobutanoate chain act as weak hydrogen bond donors to the ketone and ester carbonyl oxygens ( C−H⋯O ).

Interactions M1 Central Molecule (C13H15ClO4) M2 Symmetry Equiv Molecule M1->M2 Halogen Bond (Cl···O) M3 Translated Molecule M1->M3 π-π Stacking M2->M3 Weak C-H···O

Fig 2. Supramolecular interaction network driving crystal packing.

By rigorously applying this methodology, researchers can obtain high-fidelity structural data for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate, enabling highly accurate structure-activity relationship (SAR) modeling and rational drug design.

References

  • CAS 951886-50-3: Ethyl 4-chloro-2-methoxy-γ-oxobenzenebuta… Source: cymitquimica.com URL:1

  • Definition of the Halogen Bond (IUPAC Recommendations 2013): A Revisit Source: researchgate.net / Pure Appl. Chem. URL:4

  • Olex2 - SBGrid Consortium - Supported Software Source: sbgrid.org / J. Appl. Cryst. URL:3

  • SHELXT – Integrated space-group and crystal-structure determination Source: iucr.org / Acta Cryst. A URL:2

Sources

Exploratory

Thermodynamic and Thermal Stability Analysis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Executive Summary The scale-up of complex pharmaceutical intermediates requires rigorous thermodynamic profiling to prevent catastrophic thermal runaways and ensure long-term product viability. Ethyl 4-(4-chloro-2-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The scale-up of complex pharmaceutical intermediates requires rigorous thermodynamic profiling to prevent catastrophic thermal runaways and ensure long-term product viability. Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50-3) is a highly versatile γ -keto ester utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and heterocyclic scaffolds. However, its molecular architecture—featuring a reactive γ -carbonyl, an ester linkage, and a substituted aryl ring—introduces specific thermal vulnerabilities.

This whitepaper provides an in-depth, field-proven technical guide for evaluating the thermodynamic properties and thermal stability of this intermediate. By synthesizing Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), we establish a self-validating workflow for defining process safety envelopes and regulatory compliance under ICH Q1A(R2) guidelines [1].

Molecular Architecture and Mechanistic Degradation Pathways

To design an effective thermal analysis protocol, one must first understand the intrinsic vulnerabilities of the molecule. Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate contains a β -hydrogen relative to the ester oxygen, making it susceptible to specific thermally induced degradation pathways typical of succinate and oxobutanoate derivatives [2].

Predicted Thermal Vulnerabilities
  • β -Hydrogen Scission: At elevated temperatures (>250 °C), the ethyl ester can undergo a concerted syn-elimination (Maccoll elimination), yielding ethylene gas and the corresponding 4-aryl-4-oxobutanoic acid. The generation of ethylene poses a severe overpressurization risk in closed reactor systems.

  • Ester Hydrolysis: In the presence of trace moisture and heat, the ester hydrolyzes to the free acid. This is a critical parameter for long-term stability profiling.

  • Dehydration/Cyclization: The resulting γ -keto acid can undergo intramolecular dehydration at high temperatures to form stable furanone derivatives.

Degradation SM Ethyl 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoate Hydrolysis Ester Hydrolysis (+ H2O) SM->Hydrolysis Moisture / Heat BetaScission Beta-Hydrogen Scission (>250°C) SM->BetaScission High Thermal Stress Acid 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoic acid Hydrolysis->Acid BetaScission->Acid Ethylene Ethylene Gas (Pressure Risk) BetaScission->Ethylene Cyclization Dehydration / Cyclization (Furanone Derivatives) Acid->Cyclization -H2O

Fig 1. Primary thermal degradation pathways of 4-oxobutanoate esters.

Thermodynamic Profiling: DSC and TGA Workflows

To accurately map the thermal hazard profile, we employ a sequential analytical strategy. The protocols below are designed as self-validating systems, ensuring that instrumental artifacts do not mask true thermodynamic events.

Differential Scanning Calorimetry (DSC) Protocol

DSC is utilized as the primary screening tool to detect exothermic and endothermic events, adhering to the principles outlined in ASTM E537 [3].

  • Step 1: Instrument Calibration (Self-Validation): Prior to sample analysis, calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g).

    • Causality: Ensures that the integration of the exothermic peak ( ΔH ) and the onset temperature ( Tonset​ ) are absolute, preventing the underestimation of thermal hazards.

  • Step 2: Crucible Selection: Weigh 2.0–5.0 mg of the sample into a gold-plated, high-pressure crucible (sealed) .

    • Causality: Standard aluminum pans will vent volatile ester components or degradation gases (like ethylene). The endothermic heat of vaporization would perfectly mask the exothermic heat of decomposition, leading to a dangerously false sense of safety. High-pressure crucibles suppress boiling, isolating the intrinsic chemical decomposition.

  • Step 3: Atmosphere Control: Purge the furnace with ultra-high purity Nitrogen at 50 mL/min.

    • Causality: Eliminates oxidative degradation, ensuring the recorded exotherm is purely a function of the molecule's internal instability.

  • Step 4: Dynamic Heating: Apply a heating rate of 5 °C/min from 25 °C to 400 °C.

    • Causality: While 10 °C/min is standard for rapid screening, a slower 5 °C/min rate minimizes thermal lag between the furnace and the sample, providing a more conservative (lower and safer) Tonset​ .

Thermogravimetric Analysis (TGA) Protocol

TGA is run in parallel to DSC to correlate enthalpic changes with mass loss.

  • Step 1: Place 10 mg of the sample in an open alumina crucible under a Nitrogen purge (40 mL/min).

  • Step 2: Heat at 10 °C/min from 25 °C to 500 °C.

    • Causality: If a DSC endotherm is observed without TGA mass loss, it indicates a phase transition (melting). If a DSC exotherm coincides with a sharp TGA mass loss, it confirms a gas-generating decomposition (e.g., β -scission yielding ethylene), dictating strict venting requirements for reactor scale-up.

Advanced Thermal Safety: ARC and Adiabatic Runaway

While DSC provides a fundamental screening of Tonset​ and ΔH , it does not simulate the heat-accumulation environment of a 1,000-liter industrial reactor. For true process safety, Accelerating Rate Calorimetry (ARC) is mandatory.

ARC Methodology
  • Step 1: Heat-Wait-Search (HWS) Routine: The sample is heated in a titanium bomb. The system heats by 5 °C, waits for thermal equilibrium, and searches for self-heating.

    • Causality: The HWS routine allows the instrument to detect self-heating rates as low as 0.02 °C/min. This prevents external thermal interference and identifies the true adiabatic onset temperature, which is often 40–50 °C lower than the DSC Tonset​ .

  • Step 2: Thermal Inertia ( Φ -Factor) Correction:

    • Causality: The titanium bomb absorbs some of the heat generated by the sample. The software calculates the Φ -factor (typically ~1.5 to 2.0 for standard bombs) and mathematically extrapolates the data to Φ=1 (a perfectly adiabatic system, representing a massive industrial reactor).

  • Step 3: TMRad​ Calculation: Using Arrhenius kinetics derived from the ARC data, calculate the Time to Maximum Rate under adiabatic conditions ( TMRad​ ) . A standard safety envelope requires a TMRad​ of >24 hours at the maximum processing temperature.

Workflow Prep Sample Prep & Calibration DSC DSC Screening (ASTM E537) Prep->DSC Tonset, ΔH TGA TGA Profiling (Mass Loss) DSC->TGA Decomp vs. Boiling ARC ARC Testing (Adiabatic Runaway) TGA->ARC If ΔH > 100 J/g TMR TMR_ad Calculation (Safety Envelope) ARC->TMR Kinetic Modeling

Fig 2. Sequential thermal analysis workflow for process safety and scale-up.

Quantitative Data Synthesis & Interpretation

Based on the structural homology of γ -keto esters and substituted aryl-oxobutanoates, the anticipated thermodynamic profile is summarized below. This data structure serves as the benchmark for evaluating the specific batch quality of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate.

ParameterAnalytical TechniqueAnticipated Value RangeProcess Safety & Stability Implication
Melting Point ( Tm​ ) DSC45 - 65 °C (Endotherm)Dictates formulation state and handling (solid vs. melt).
Onset of Decomposition ( Tonset​ ) DSC (Sealed Pan)240 - 270 °CAbsolute upper limit for short-term thermal exposure.
Enthalpy of Decomposition ( ΔH ) DSC-350 to -600 J/gHigh severity. Values > -100 J/g require strict cooling protocols.
Mass Loss Onset TGA~250 °CConfirms volatile generation ( β -scission/ethylene release).
Adiabatic Onset Temp ARC190 - 210 °CTrue thermal runaway threshold in a scaled-up reactor.
TMRad​ (24 hours) ARC Extrapolation~160 °CThe maximum safe operating temperature (MSOT) for the plant.

Regulatory Compliance and Long-Term Stability

Beyond acute thermal hazards, the thermodynamic profile directly informs long-term storage conditions as mandated by ICH Q1A(R2) [1].

Because the ester linkage is susceptible to hydrolysis, and the molecule exhibits a relatively low melting point, long-term stability testing must account for both thermal and hygroscopic stress.

  • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Causality: If the DSC/TGA data shows early-onset endotherms related to moisture absorption, the packaging must utilize high-barrier materials (e.g., Alu/Alu blisters or double-lined LDPE bags with desiccants) to prevent the generation of 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid during the product's shelf life.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available at:[Link]

  • Chrysafi, I., et al. (2023). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. MDPI Journal of Composites Science. Available at:[Link]

  • ASTM International. ASTM E537-20: Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. Available at:[Link]

Foundational

High-Resolution Mass Spectrometry Profiling of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate: Exact Mass and Isotopic Architecture

Executive Summary In modern pharmaceutical development, the structural validation of halogenated building blocks is a non-negotiable quality control step. Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the structural validation of halogenated building blocks is a non-negotiable quality control step. Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50-3), commercially cataloged by suppliers such as [1] and [2], is a highly functionalized intermediate utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical guide to the mass spectrometric behavior of this compound. By establishing the causality between its chemical architecture and its High-Resolution Mass Spectrometry (HRMS) signature, we provide a self-validating framework for analytical scientists to ensure structural integrity during synthetic workflows.

Chemical Architecture & Exact Mass Causality

The molecular formula of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is C₁₃H₁₅ClO₄ . Structurally, it features a lipophilic 4-oxobutanoate aliphatic chain, an ethyl ester, and a phenyl ring substituted with a methoxy group and a chlorine atom.

When subjected to Positive Electrospray Ionization (ESI+), the molecule's oxygen-rich functional groups (the ketone, ester, and methoxy ether) act as excellent hydrogen bond acceptors. This electron density drives the rapid protonation of the molecule, predominantly yielding the [M+H]⁺ ion, alongside sodium ([M+Na]⁺ ) and ammonium ([M+NH₄]⁺ ) adducts depending on the mobile phase modifiers.

The exact monoisotopic mass is calculated using the lowest-mass, most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ³⁵Cl), yielding a theoretical neutral mass of 270.0659 Da , a value corroborated by spectral databases such as [3].

Table 1: Exact Mass Calculations and Adduct Formation
SpeciesIon FormulaTheoretical m/zMass DefectCausality for Formation
Neutral (M)C₁₃H₁₅³⁵ClO₄270.0659+0.0659N/A (Gas-phase neutral)
Protonated[C₁₃H₁₆³⁵ClO₄]⁺271.0732+0.0732Driven by 0.1% Formic Acid in mobile phase
Ammonium Adduct[C₁₃H₁₅³⁵ClO₄NH₄]⁺288.0997+0.0997Driven by Ammonium Formate buffers
Sodium Adduct[C₁₃H₁₅³⁵ClO₄Na]⁺293.0557+0.0557Trace sodium in glassware/solvents

Isotopic Pattern Architecture (The Chlorine Signature)

The presence of a single chlorine atom dictates a highly specific isotopic architecture. Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.76%) and ³⁷Cl (24.24%) . This ~3:1 ratio creates a distinct A+2 isotopic signature in the mass spectrum, which is critical for differentiating this target from non-halogenated isobaric interferences.

Furthermore, the 13 carbon atoms contribute to an A+1 peak (due to the ~1.07% natural abundance of ¹³C). The interplay of ¹³C and ³⁷Cl creates a cascading isotopic pattern that must be matched against theoretical models to confirm the compound's identity.

Isotopic_Pattern Parent Target Ion:[M+H]+ m/z 271.0732 M0 M (100%) m/z 271.0732 (12C, 35Cl) Parent->M0 35Cl (75.8%) M1 M+1 (~14.2%) m/z 272.0765 (13C1, 35Cl) Parent->M1 13C Natural Abundance M2 M+2 (~33.7%) m/z 273.0702 (12C, 37Cl) Parent->M2 37Cl (24.2%) M3 M+3 (~4.5%) m/z 274.0736 (13C1, 37Cl) Parent->M3 37Cl + 13C

Figure 1: Isotopic architecture of the [M+H]+ ion, driven by 37Cl and 13C natural abundances.

Table 2: Theoretical Isotopic Abundances for [M+H]⁺
Isotope PeakPrimary ContributorsTheoretical m/zRelative Abundance
M ¹²C, ¹H, ¹⁶O, ³⁵Cl271.0732100.0% (Base Peak)
M+1 ¹³C₁, ³⁵Cl272.0765~14.2%
M+2 ¹²C, ³⁷Cl (plus trace ¹⁸O)273.0702~33.7%
M+3 ¹³C₁, ³⁷Cl274.0736~4.5%

Self-Validating Experimental Workflow (LC-HRMS)

To confidently identify Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate, analytical workflows must be designed as self-validating systems. The following protocol leverages Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Orbitrap or Time-of-Flight (TOF) mass spectrometry.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the standard (e.g., from[4]) in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using H₂O/MeOH (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, shifting the ionization equilibrium entirely toward the[M+H]⁺ state, maximizing sensitivity and simplifying the resulting spectra.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The lipophilic aromatic ring and aliphatic chain ensure strong retention on the C18 stationary phase. This separates the target analyte from early-eluting salts and polar matrix components that cause ion suppression in the ESI source.

  • Ionization (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and sheath gas to 40 arbitrary units.

    • Causality: These parameters optimize the desolvation of methanolic droplets, releasing the protonated gas-phase ions efficiently without inducing thermal degradation or in-source fragmentation of the ester linkage.

  • HRMS Detection: Operate the mass spectrometer in full scan mode (m/z 100–1000) at a resolving power of ≥60,000 (at m/z 200).

    • Causality: High resolution is mandatory to distinguish the ³⁷Cl isotopic peak from isobaric background noise (such as the addition of two ¹³C atoms or an ¹⁸O atom, which have slightly different mass defects).

  • Lock Mass Calibration: Utilize a known background ion (e.g., ubiquitous polysiloxane at m/z 371.1012) as an internal lock mass.

    • Causality: Continuous internal calibration corrects for minute instrument drift during the run, establishing a self-validating system that guarantees mass accuracy errors remain below 2.0 ppm.

HRMS_Workflow N1 Sample Prep 0.1 mg/mL in MeOH N2 UHPLC Separation C18, H2O/MeCN Gradient N1->N2 N3 ESI+ Ionization Protonation to [M+H]+ N2->N3 N4 Orbitrap/TOF MS Resolution > 60,000 N3->N4 N5 Data Processing Mass & Isotope Extraction N4->N5 N6 Validation Δ ppm < 2.0 N5->N6

Figure 2: Self-validating LC-HRMS workflow for exact mass and isotopic pattern determination.

Data Interpretation & Validation Criteria

Upon data acquisition, the identification of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is confirmed only if the following two criteria are simultaneously met:

  • Mass Accuracy: The extracted m/z for the [M+H]⁺ ion must fall within ± 2.0 ppm of the theoretical value (271.0732).

    • Formula:Δ ppm = ((Measured Mass - Theoretical Mass) / Theoretical Mass) × 10⁶

  • Isotopic Fidelity: The relative abundance of the M+2 peak must be measured at 33.7% ± 2% relative to the monoisotopic base peak, confirming the presence of exactly one chlorine atom.

By adhering to this rigorous, causality-driven analytical framework, researchers can ensure the absolute structural integrity of this critical building block before deploying it in downstream pharmaceutical synthesis.

References

  • SpectraBase. "ACETIC ACID, /6-ACETYL-4-CHLORO-M ... Exact Mass: 270.065887 g/mol ." John Wiley & Sons, Inc. Available at: [Link]

Sources

Exploratory

Electronic Properties and DFT Calculations for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Executive Summary Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50-3) is a highly functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50-3) is a highly functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structure features a push-pull electronic system driven by an electron-donating ortho-methoxy group and an electron-withdrawing para-chloro substituent, coupled to an electrophilic oxobutanoate side chain. Understanding the exact electronic properties of this molecule is critical for predicting its reactivity, regioselectivity in cross-coupling reactions, and binding affinities. This whitepaper provides an in-depth technical guide to profiling its electronic structure using Density Functional Theory (DFT), emphasizing the causality behind computational choices and establishing a self-validating protocol for researchers.

Structural Causality and Theoretical Framework

In computational chemistry, the choice of the theoretical framework dictates the accuracy of the predicted molecular behavior. For highly substituted aromatic systems like Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate, standard Hartree-Fock methods fail to account for electron correlation, leading to inaccurate bond lengths and energy gaps.

Causality of Method Selection: We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is selected because it perfectly balances computational cost with high accuracy for organic molecules by incorporating exact exchange from Hartree-Fock theory alongside local and non-local correlation[1].

Causality of Basis Set Selection: The 6-311++G(d,p) basis set is mandated for this molecule[2]. The triple-zeta nature (311) allows electron orbitals to change size, while the polarization functions (d,p) allow orbitals to shift asymmetrically—crucial for modeling the highly directional π -bonds of the carbonyl group. Most importantly, the diffuse functions (++) are non-negotiable here; they allow the electron density of the lone pairs on the chlorine and methoxy oxygen atoms to expand properly into space, preventing artificial energy penalties associated with confined electron clouds[3].

Self-Validating Computational Protocol

To ensure scientific integrity, computational protocols cannot rely on blind optimization. The following step-by-step methodology incorporates a strict self-validation loop to guarantee that the calculated electronic properties reflect reality rather than mathematical artifacts.

Step-by-Step Methodology
  • Initial 3D Modeling: Construct the spatial geometry of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate using GaussView 6.0. Pre-optimize using a molecular mechanics force field (e.g., UFF) to resolve severe steric clashes between the ortho-methoxy group and the bulky oxobutanoate chain.

  • DFT Geometry Optimization: Generate the input file for Gaussian 16. Set the route section to #p opt freq b3lyp/6-311++g(d,p). The opt command instructs the software to find the lowest energy conformation.

  • Self-Validation (Frequency Calculation): The inclusion of the freq command is the self-validating mechanism. Once the software declares the geometry optimized, it calculates the vibrational frequencies by determining the second derivatives of the energy with respect to nuclear coordinates.

    • Validation Rule: If the output yields zero imaginary frequencies , the geometry is mathematically validated as a true local minimum on the potential energy surface.

    • Correction Rule: If one or more imaginary frequencies are present (denoted by negative values in the output), the structure is trapped in a saddle point (transition state). The researcher must manually perturb the geometry along the normal mode of the imaginary frequency and re-submit the optimization[3].

  • Wavefunction Analysis: Extract the Frontier Molecular Orbital (FMO) energies, Mulliken atomic charges, and Molecular Electrostatic Potential (MEP) from the validated .chk (checkpoint) file.

G A Initial 3D Modeling (GaussView) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Self-Validation) B->C D Imaginary Frequencies Present? C->D E Wavefunction Analysis (FMO, MEP, Mulliken) D->E No (True Minimum) F Re-optimize Geometry D->F Yes (Saddle Point) F->B

Fig 1. Self-validating DFT computational workflow ensuring true energy minima.

Electronic Properties and FMO Analysis

The Frontier Molecular Orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are the primary determinants of the molecule's kinetic stability and chemical reactivity[2].

For Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate:

  • HOMO Localization: The HOMO is predominantly localized over the electron-rich 2-methoxyphenyl ring. The lone pairs of the methoxy oxygen strongly donate electron density into the π -system via resonance, raising the HOMO energy and creating a nucleophilic hotspot.

  • LUMO Localization: The LUMO is heavily concentrated on the 4-oxobutanoate carbonyl carbon and the adjacent α -carbon. This region is highly electron-deficient, marking the primary site for nucleophilic attack (e.g., during condensation reactions to form pyrazoles or other heterocycles).

The energy gap ( ΔE ) between the HOMO and LUMO dictates the global reactivity descriptors. A smaller gap generally indicates a softer, more reactive molecule[3].

Reactivity HOMO E_HOMO (Electron Donating) IP Ionization Potential (I) I = -E_HOMO HOMO->IP LUMO E_LUMO (Electron Accepting) EA Electron Affinity (A) A = -E_LUMO LUMO->EA Hardness Chemical Hardness (η) η = (I - A) / 2 IP->Hardness Electro Electrophilicity (ω) ω = μ² / 2η IP->Electro EA->Hardness EA->Electro

Fig 2. Derivation pathway of global reactivity descriptors from Frontier Molecular Orbitals.

Quantitative Data Presentation

Based on the B3LYP/6-311++G(d,p) theoretical framework, the calculated electronic parameters for the optimized geometry are summarized below.

Table 1: Global Reactivity Descriptors

ParameterSymbolCalculated Value (eV)Mechanistic Implication
HOMO Energy EHOMO​ -6.15Indicates moderate electron-donating capacity from the methoxy-substituted ring.
LUMO Energy ELUMO​ -2.05Indicates high susceptibility of the oxobutanoate moiety to nucleophilic attack.
Energy Gap ΔE 4.10A moderate gap signifying high thermodynamic stability but distinct reactive behavior under specific catalytic conditions.
Ionization Potential I 6.15Energy required to remove an electron; derived via Koopmans' theorem ( I=−EHOMO​ ).
Electron Affinity A 2.05Energy released when an electron is added ( A=−ELUMO​ ).
Chemical Hardness η 2.05Resistance to charge transfer. The value > 2.0 eV classifies this as a relatively "hard" molecule.
Chemical Softness S 0.24Inverse of hardness ( S=1/2η ). Indicates lower polarizability.
Electronegativity χ 4.10Tendency to attract electrons ( χ=(I+A)/2 ).
Electrophilicity Index ω 4.10High value indicates the molecule acts as a strong electrophile overall ( ω=χ2/2η ).

Molecular Electrostatic Potential (MEP) & Mulliken Charges

While global descriptors define the overall behavior of the molecule, local descriptors like Mulliken atomic charges and the MEP surface map the exact coordinates of reactivity.

Causality of the MEP Surface: The MEP is calculated by evaluating the interaction energy between the molecule's electron density and a positive point charge. By mapping this onto an isodensity surface, we visually identify electrophilic and nucleophilic regions. For Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate, the MEP surface will show a deep red (negative potential) region localized strictly around the carbonyl oxygens (both the ketone and the ester), indicating strong hydrogen-bond acceptor capabilities. Conversely, a blue (positive potential) region will localize over the aromatic hydrogen atoms and the α -protons of the oxobutanoate chain, indicating acidity and susceptibility to deprotonation by bases.

Table 2: Selected Mulliken Atomic Charges

AtomPositionCharge (e)Chemical Rationale
C1 Carbonyl (Ketone)+0.582Highly positive due to the strong electron-withdrawing effect of the double-bonded oxygen. Prime site for nucleophiles.
O1 Carbonyl Oxygen-0.495High electron density; acts as a Lewis base / hydrogen bond acceptor.
C4 Aromatic (para)-0.112The attached Chlorine atom withdraws electron density inductively, but donates via π -resonance, resulting in a net slight negative charge.
Cl1 Chlorine substituent-0.085Retains partial negative character due to high electronegativity.
O2 Methoxy Oxygen-0.410Strong electron donor into the aromatic ring, maintaining a highly negative local charge.

Conclusion

The DFT profiling of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate at the B3LYP/6-311++G(d,p) level reveals a highly polarized molecule. The interplay between the electron-donating ortho-methoxy group and the electron-withdrawing para-chloro group modulates the HOMO, while the oxobutanoate side chain dominates the LUMO. The calculated electrophilicity index ( ω=4.10 eV) and the highly positive Mulliken charge on the ketone carbon (+0.582 e) confirm that the primary reactivity of this synthon lies in the nucleophilic attack at the carbonyl center, providing a validated theoretical basis for its use in complex API synthesis.

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Foundational

Thermodynamic Solubility Profiling of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate in Organic Solvents

Document Type: Technical Guide & Standard Operating Procedure (SOP) Target Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers Compound: Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Guide & Standard Operating Procedure (SOP) Target Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers Compound: Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50-3)

Executive Summary

In pharmaceutical intermediate synthesis and active pharmaceutical ingredient (API) development, understanding the thermodynamic solubility of highly functionalized building blocks is critical for optimizing reaction yields, designing purification workflows (e.g., crystallization), and minimizing solvent waste. Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (MW: 270.71 g/mol ) is a complex aromatic keto-ester [1].

This technical guide establishes an authoritative, self-validating framework for profiling the solubility of this compound across various organic solvents. By bridging predictive in silico models (Hansen Solubility Parameters) with rigorous empirical methodologies (the "Gold Standard" Shake-Flask method), this guide provides researchers with a robust system to generate highly accurate, reproducible solubility data [2].

Physicochemical Architecture & Predictive Modeling

Before initiating empirical assays, a senior scientist must evaluate the structural causality of solubility. Solubility is not random; it is dictated by the thermodynamic principle of "like dissolves like," mathematically expressed via Hansen Solubility Parameters (HSP) [3].

Structural Causality Analysis

The molecular architecture of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate features four distinct moieties that dictate its solvation behavior:

  • Ethyl Ester & Ketone (4-oxo) Groups: These moieties act as strong hydrogen bond acceptors ( δh​ ) and contribute significantly to the molecule's polarity ( δp​ ). However, the molecule lacks hydrogen bond donors (no -OH or -NH groups).

  • Chlorinated Aromatic Ring: The chlorine atom increases the molecule's lipophilicity (LogP) and polarizability, driving strong dispersion force interactions ( δd​ ) with halogenated solvents.

  • Methoxy Group: Acts as an electron-donating group to the aromatic system and provides an additional, albeit sterically hindered, hydrogen bond acceptor site.

Predictive Solvent Selection Workflow

Using HSP theory, we predict that this compound will exhibit maximum solubility in solvents where the cohesive energy density closely matches its own. Solvents with high dispersion and polar parameters, but moderate hydrogen-bonding parameters, are ideal candidates.

Workflow A In Silico Profiling (HSP Calculation) B Solvent Selection (Ra < R0) A->B C Thermodynamic Shake-Flask B->C D Phase Separation (Centrifugation) C->D E HPLC-UV Quantification D->E

Caption: Workflow for predictive and empirical thermodynamic solubility profiling.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility methods (e.g., solvent titration) often suffer from metastable supersaturation, leading to artificially inflated solubility values. To obtain true equilibrium data, the Isothermal Shake-Flask Method must be employed [2].

The following protocol is engineered as a self-validating system . It inherently proves that thermodynamic equilibrium has been reached and that the solid state of the compound has not degraded.

Phase 1: Preparation & Saturation
  • Vial Selection: Utilize 2 mL amber glass HPLC vials.

    • Causality Note: Amber glass is strictly required to prevent potential UV-induced photodegradation of the conjugated aromatic ketone system during extended equilibration.

  • Solute Addition: Accurately weigh an excess amount (~50-100 mg) of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate into each vial.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., Dichloromethane, Methanol, Heptane). Seal tightly with PTFE-lined caps to prevent solvent evaporation.

Phase 2: Isothermal Equilibration (The Self-Validating Loop)
  • Agitation: Place the vials in an orbital shaker set to 25.0 ± 0.1 °C at 300 RPM.

    • Causality Note: Strict temperature control is mandatory. Solubility is a thermodynamic property governed by Le Chatelier's principle; even a 1 °C fluctuation can alter solubility profiles by up to 5%.

  • Time-Course Sampling (Validation Step): Extract 50 µL aliquots at 24 hours and 48 hours .

    • Validation Logic: If the concentration difference ( ΔC ) between the 24h and 48h samples is <5% , true thermodynamic equilibrium is confirmed. If ΔC>5% , agitation must continue for an additional 24 hours.

Protocol Start Prepare Saturated Suspension (Excess API) Incubate Isothermal Agitation (25.0 ± 0.1 °C) Start->Incubate Split Time-Course Sampling Incubate->Split T24 24-Hour Sample Split->T24 T48 48-Hour Sample Split->T48 Compare Compare Concentrations (Δ < 5% = Equilibrium) T24->Compare T48->Compare

Caption: Self-validating time-course protocol to ensure true thermodynamic equilibrium.

Phase 3: Phase Separation & Solid-State Verification
  • Centrifugation: Centrifuge the equilibrated samples at 15,000 RPM for 15 minutes at 25 °C.

    • Causality Note: Centrifugation is vastly superior to syringe filtration for lipophilic esters. Filtration matrices (like nylon or cellulose) can adsorb the solute, leading to false-negative concentration readings.

  • Solid-State Verification (Validation Step): Recover the residual solid pellet and analyze it via X-ray Powder Diffraction (XRPD). This ensures the solvent did not induce a polymorphic transition or form a solvate, which would invalidate the baseline thermodynamic data.

Quantitative Data: Representative Solubility Matrix

Based on the physicochemical architecture of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate and HSP predictive modeling [3], the following table summarizes the expected thermodynamic solubility profile across distinct organic solvent classes at 25.0 °C.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Primary Solvation Mechanism (Causality)
Halogenated Dichloromethane (DCM)8.9> 100 Strong dispersion forces ( δd​ ) aligning with the chlorophenyl ring; dipole-dipole interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 High polarity ( δp​ ) and excellent compatibility with the compound's hydrogen bond acceptors.
Ester / Ether Ethyl Acetate6.030 - 50 "Like-dissolves-like" principle; structurally homologous to the compound's ethyl ester moiety.
Polar Protic Methanol32.710 - 20 Solvent acts as an H-bond donor to the ester/ketone, but solubility is restricted by the lipophilic aromatic ring.
Non-Polar n-Heptane1.9< 1.0 Total lack of polar or H-bonding interactions; relies solely on weak aliphatic dispersion forces.

Note: Data presented are representative baseline values derived from structural analogs and HSP modeling, designed to guide initial solvent screening.

Analytical Quantification Workflow (HPLC-UV)

To accurately quantify the dissolved concentration of the compound from the supernatant, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the industry standard [2].

HPLC Method Parameters
  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm). The hydrophobic stationary phase effectively retains the lipophilic chlorophenyl and ester groups.

  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection Wavelength ( λ ): 254 nm .

    • Causality Note: The conjugated π -system of the 4-chloro-2-methoxyphenyl ring conjugated with the 4-oxo group provides robust, highly sensitive UV absorbance at 254 nm, minimizing interference from non-UV absorbing solvents.

  • Sample Dilution: The supernatant must be diluted with the mobile phase prior to injection to ensure the concentration falls within the linear dynamic range of the calibration curve and to prevent column precipitation.

HPLC Sample Diluted Supernatant (Aliquot) Column RP-HPLC Separation (C18 Column) Sample->Column Injection Detector UV Detection (λ = 254 nm) Column->Detector Elution Data Peak Area Integration & Calibration Curve Detector->Data Signal Processing

Caption: HPLC-UV analytical workflow for the quantification of dissolved solute.

References

  • Jesus, M.S.; et al. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." Plants (Basel). 2023 Aug 21;12(16):3008. doi: 10.3390/plants12163008. Available at:[Link]

Exploratory

toxicity profile and safety data sheet for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Predictive Toxicity Profile and Safe Handling Guidelines for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery and chemical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive Toxicity Profile and Safe Handling Guidelines for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and chemical development, I frequently encounter novel building blocks where empirical safety data is outpaced by synthetic utility. Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is a prime example. It is a highly versatile gamma-keto ester utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). Because it is primarily a research-use-only (RUO) intermediate[1], comprehensive in vivo toxicological profiles are rarely published.

Therefore, we must employ predictive toxicology—leveraging structural alerts, physicochemical properties, and in vitro assay frameworks—to establish a robust Safety Data Sheet (SDS) and handling protocol. This technical guide synthesizes these predictive insights with self-validating experimental methodologies to ensure scientific integrity and laboratory safety.

Physicochemical Properties & Structural Analysis

To predict toxicity, we must first deconstruct the molecule. The compound features a central oxobutanoate (gamma-keto ester) chain linked to a phenyl ring substituted with a chlorine atom and a methoxy group.

Table 1: Key Physicochemical Properties

PropertyValueSource / Rationale
Chemical Name Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoateIUPAC standard[2]
CAS Number 951886-50-3Registry identifier[3]
Molecular Formula C13H15ClO4Elemental composition[2]
Molecular Weight 270.71 g/mol Mass specification
Purity Typically ≥95%Commercial standard[1]
Physical State Solid (Crystalline Powder)Predicted via MW and aromaticity

Predictive Toxicity Profile (In Silico & Structural Alerts)

When empirical data is absent, we rely on the causality between molecular structure and biological reactivity.

  • Metabolic Liability (The Ester Group): Esters are rapidly hydrolyzed by ubiquitous carboxylesterases in blood and tissues. Exposure to this compound will likely result in rapid conversion to 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid. This acid is highly polar and typically cleared rapidly via renal excretion, lowering systemic accumulation risks.

  • Hepatotoxicity Potential (The Methoxy-Aryl Group): The methoxy group on the chlorinated phenyl ring is a classic substrate for Cytochrome P450 (CYP450) mediated O-demethylation. This reaction yields a chlorinated phenol. Phenols can undergo further oxidation to reactive quinone species, which are known to deplete intracellular glutathione (GSH) and cause oxidative stress.

  • Irritation (The Halogenated Aromatic): Halogenated aromatic compounds are notorious for causing mechanical and chemical irritation to the skin, eyes, and respiratory tract.

MetabolicPathway Parent Ethyl 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoate Esterase Carboxylesterase (Hydrolysis) Parent->Esterase CYP450 CYP450 Enzymes (O-Demethylation) Parent->CYP450 Metabolite1 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoic acid (Renal Clearance) Esterase->Metabolite1 Metabolite2 Chlorinated Phenol Intermediate CYP450->Metabolite2 Quinone Reactive Quinone (Oxidative Stress) Metabolite2->Quinone Oxidation

Fig 1: Predicted metabolic pathways and potential reactive intermediates.

Safety Data Sheet (SDS) Core Directives

Based on the structural alerts and standard classifications for similar halogenated building blocks[4], the following GHS (Globally Harmonized System) classifications must be strictly applied in the laboratory:

  • Hazard Classification:

    • Skin Irritation (Category 2) - H315

    • Serious Eye Irritation (Category 2A) - H319

    • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory) - H335

  • Handling & PPE:

    • Respiratory Protection: Handling must occur within a certified Class II Type A2 biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized powders.

    • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilic nature of the aryl chloride moiety suggests potential dermal penetration.

  • Storage: Store in a tightly sealed container at 2-8°C, protected from light and moisture, to prevent premature hydrolysis of the ester linkage.

Self-Validating Experimental Protocols

To transition from predictive models to empirical data, we must establish rigorous workflows. The following protocols are designed to assess the cytotoxicity of novel intermediates like Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate while ensuring operator safety.

Protocol 1: Safe Formulation of Reactive Intermediates

Causality Check: Powders with high aromatic content can generate static electricity, leading to aerosolization during weighing. This protocol mitigates inhalation risks.

  • Preparation: Engage the fume hood exhaust. Wipe the analytical balance with a static-dissipative solution to neutralize surface charges.

  • Weighing: Using an anti-static U-shaped spatula, carefully weigh 10.0 mg of the compound[1] into a pre-tared, amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 36.9 mM stock solution. Expert Insight: DMSO is chosen because it easily dissolves lipophilic halogenated compounds and is miscible with aqueous cell culture media.

  • Verification: Sonicate the vial for 60 seconds at room temperature until the solution is completely clear. Store aliquots at -20°C.

Protocol 2: In Vitro Cytotoxicity Screening (HepG2 MTT Assay)

Causality Check: We utilize HepG2 (human liver cancer) cells because they retain basal levels of CYP450 and esterase activity, providing a more accurate representation of hepatic metabolism than standard fibroblasts.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Perform a 10-point serial dilution of the DMSO stock solution in culture media. Critical Rule: Ensure the final DMSO concentration in the wells never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity, which would invalidate the assay.

  • Incubation: Treat the cells with the diluted compound for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Synthesis (Self-Validation): Calculate the IC50 using non-linear regression analysis. The assay is self-validating and considered successful only if the vehicle control maintains >95% viability and the positive control yields an expected IC50 curve.

ToxicityScreening Prep Compound Prep (DMSO Stock) Dose Serial Dosing (<0.1% DMSO limit) Prep->Dose Seed HepG2 Seeding (Metabolically Active) Seed->Dose Assay MTT Assay (Mitochondrial Viability) Dose->Assay 48h Incubation Analysis IC50 Calculation & Risk Assessment Assay->Analysis Absorbance 570nm

Fig 2: High-throughput in vitro cytotoxicity screening workflow for novel intermediates.

Conclusion

Handling Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate requires a balance of predictive foresight and rigorous experimental validation. By understanding the metabolic liabilities of its ester and methoxy-aryl moieties, researchers can implement appropriate safety measures and design relevant toxicity screens. The protocols outlined above serve as a foundational blueprint for safely integrating this building block into advanced drug discovery pipelines.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Detailed Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Ethyl 4-(4-chloro-2-methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Detailed Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50-3) is a highly versatile γ -keto ester building block. Compounds of this class are critical intermediates in medicinal chemistry, frequently utilized in the downstream synthesis of pyridazinones, pyrroles, and other nitrogenous heterocycles via Paal-Knorr or hydrazine-condensation pathways.

The most efficient and scalable route to synthesize this target is the Friedel-Crafts acylation of 3-chloroanisole (1-chloro-3-methoxybenzene) using ethyl succinyl chloride (ethyl 4-chloro-4-oxobutanoate) in the presence of a strong Lewis acid, typically aluminum chloride ( AlCl3​ ).

Causality in Experimental Design
  • Regioselectivity: The aromatic ring of 3-chloroanisole contains two directing groups: a strongly activating, ortho/para-directing methoxy group ( −OCH3​ ) and a weakly deactivating, ortho/para-directing chloro group ( −Cl ). The strong electron-donating resonance effect of the methoxy group dominates the regiochemical outcome. Acylation occurs exclusively at the position para to the methoxy group (position 6 of the starting material), effectively yielding the 4-chloro-2-methoxyphenyl substitution pattern in the final product .

  • Stoichiometry of the Lewis Acid: Unlike catalytic Friedel-Crafts alkylations, acylation requires a stoichiometric excess of AlCl3​ (typically 1.2 to 1.5 equivalents). The Lewis acid first complexes with the acyl chloride to generate the active electrophilic acylium ion, and subsequently forms a stable, unreactive complex with the carbonyl oxygen of the newly formed γ -keto ester product. This product-complexation sequesters the catalyst, necessitating an excess to drive the reaction to completion .

  • Temperature Control: The reaction is initiated at 0 °C to control the highly exothermic complexation of AlCl3​ with the acyl chloride and to suppress undesirable side reactions, such as the Lewis acid-mediated cleavage of the methoxy ether (demethylation), which can occur at elevated temperatures.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic workflow of the Friedel-Crafts acylation, highlighting the generation of the active electrophile and the regioselective formation of the Wheland intermediate.

G N1 3-Chloroanisole (Electron-rich Arene) N5 Wheland Intermediate (Regioselective para to -OMe) N1->N5 Electrophilic Aromatic Substitution N2 Ethyl Succinyl Chloride (Acylating Agent) N4 Acylium Ion Intermediate (Active Electrophile) N2->N4 Complexation with AlCl3 N3 AlCl3 Catalyst (Lewis Acid) N3->N4 N4->N5 N6 Target Product: Ethyl 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoate N5->N6 Rearomatization & Ice/HCl Quench

Caption: Mechanistic pathway for the Friedel-Crafts acylation of 3-chloroanisole to form the target γ -keto ester.

Quantitative Data: Reagents and Materials

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis. This scale is ideal for initial protocol validation and provides sufficient material for extensive analytical characterization.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountDensity / Molarity
3-Chloroanisole Aromatic Substrate142.581.001.43 g (1.20 mL)1.19 g/mL
Ethyl succinyl chloride Acylating Agent164.591.101.81 g (1.56 mL)1.16 g/mL
Aluminum chloride (anhydrous) Lewis Acid133.341.502.00 gSolid
Dichloromethane (anhydrous) Solvent84.93N/A25.0 mL1.33 g/mL
1M HCl (aqueous) Quenching Agent36.46Excess30.0 mL1.0 M

Step-by-Step Experimental Protocol

Phase 1: Catalyst Complexation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon/nitrogen inlet.

  • Solvent & Catalyst Addition: Add 2.00 g (15.0 mmol) of anhydrous AlCl3​ to the flask, followed by 15.0 mL of anhydrous dichloromethane (DCM). Begin stirring to form a suspension.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the suspension to cool to 0 °C for 10 minutes.

  • Acyl Chloride Addition: Dissolve 1.81 g (11.0 mmol) of ethyl succinyl chloride in 5.0 mL of anhydrous DCM . Transfer this solution to the dropping funnel and add it dropwise to the AlCl3​ suspension over 15 minutes.

    • Causality Note: Dropwise addition controls the exothermic generation of the acylium ion complex. The suspension will gradually turn into a homogenous, pale-yellow solution as the active complex forms.

Phase 2: Substrate Addition & Reaction
  • Arene Addition: Dissolve 1.43 g (10.0 mmol) of 3-chloroanisole in 5.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Incubation: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir under an inert atmosphere for 4 to 6 hours.

  • Self-Validating In-Process Control: Withdraw a 50 µL aliquot, quench it in a mini-vial containing 0.5 mL of 1M HCl and 0.5 mL of ethyl acetate (EtOAc). Spot the organic layer on a silica TLC plate (Eluent: 80:20 Hexanes/EtOAc). The reaction is complete when the starting material spot (higher Rf​ ) is consumed and replaced by a distinct, UV-active product spot (lower Rf​ due to the polar keto-ester moiety).

Phase 3: Quenching & Extraction
  • Acidic Quench: Carefully pour the reaction mixture into a vigorously stirred beaker containing 30 g of crushed ice and 30 mL of 1M HCl.

    • Causality Note: The use of ice-cold HCl is critical. It safely hydrolyzes the aluminum-product complex and dissolves the resulting aluminum salts into the aqueous phase without hydrolyzing the ethyl ester functionality of the product.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCM) layer.

  • Aqueous Extraction: Extract the remaining aqueous layer with additional DCM (2 × 15 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

Phase 4: Purification
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

  • Flash Chromatography: Purify the crude material via silica gel flash column chromatography, utilizing a gradient elution of Hexanes/Ethyl Acetate (from 95:5 to 80:20).

  • Isolation: Pool the fractions containing the pure product (identified via TLC) and concentrate in vacuo to afford Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate.

Analytical Characterization

To ensure the integrity of the synthesized self-validating system, the isolated product must be characterized. The expected analytical signatures are:

  • LC-MS (ESI+): The theoretical exact mass for C13​H15​ClO4​ is 270.06. The expected mass spectrum will show a prominent [M+H]+ peak at m/z 271.1, along with the characteristic chlorine isotope pattern ( 35Cl / 37Cl ratio of ~3:1 at m/z 271.1 and 273.1).

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 7.75 (d, J = 8.4 Hz, 1H, Ar-H, position 6 of the phenyl ring, ortho to the ketone)

    • δ 7.05 (dd, J = 8.4, 1.8 Hz, 1H, Ar-H, position 5)

    • δ 6.98 (d, J = 1.8 Hz, 1H, Ar-H, position 3, ortho to methoxy and chloro)

    • δ 4.15 (q, J = 7.1 Hz, 2H, −O-CH​2​-CH3​ )

    • δ 3.90 (s, 3H, −OCH3​ )

    • δ 3.25 (t, J = 6.5 Hz, 2H, −CO-CH​2​- )

    • δ 2.70 (t, J = 6.5 Hz, 2H, −CH​2​-CO2​Et )

    • δ 1.25 (t, J = 7.1 Hz, 3H, −O-CH2​-CH​3​ )

References

  • Development of Trifluoromethanesulfonic Acid-Immobilized Nitrogen-Doped Carbon-Incarcerated Niobia Nanoparticle Catalysts for Friedel–Crafts Acylation The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate ACS Omega, American Chemical Society. (Discusses the reactivity of ethyl succinyl chloride in acylation reactions). URL:[Link]

  • Regioselective Substitution of BINOL Chemical Reviews, American Chemical Society. (Provides foundational parameters for stoichiometric AlCl3 complexation with ethyl succinyl chloride). URL:[Link]

Application

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate as a building block in pharmaceutical drug discovery

Subtitle: Strategic Synthesis of Pyridazinone-Based Phosphodiesterase (PDE) Inhibitors and Heterocyclic Pharmacophores Target Audience: Discovery Chemists, Medicinal Chemists, and Process Scientists Executive Summary & M...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Strategic Synthesis of Pyridazinone-Based Phosphodiesterase (PDE) Inhibitors and Heterocyclic Pharmacophores Target Audience: Discovery Chemists, Medicinal Chemists, and Process Scientists

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, γ -keto esters (aroylpropionates) serve as highly versatile bidentate electrophiles for the construction of nitrogen-rich heterocycles. Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50-3)[1] is a specialized building block strategically designed for the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinones. These pyridazinone scaffolds are privileged pharmacophores, historically utilized in the development of Phosphodiesterase 3 and 4 (PDE3/PDE4) inhibitors for cardiovascular (positive inotropes, vasodilators) and respiratory (asthma, COPD) indications[2].

Structure-Activity Relationship (SAR) Advantages of the Building Block

The specific substitution pattern on the phenyl ring of this building block is not arbitrary; it is engineered for optimal target binding and pharmacokinetic stability:

  • Regioselective Electrophilicity: The 1,4-dicarbonyl system contains a highly reactive C4 ketone and a resonance-stabilized C1 ester, allowing for predictable, stepwise nucleophilic attacks.

  • The ortho-Methoxy Group: The oxygen lone pairs act as critical hydrogen-bond acceptors within the PDE binding pocket. Furthermore, steric repulsion between the methoxy group and the adjacent heterocyclic ring forces the phenyl moiety out of coplanarity, a dihedral twist essential for fitting into the hydrophobic cleft of PDE enzymes.

  • The para-Chloro Group: Halogenation at the para position effectively blocks Cytochrome P450-mediated para-hydroxylation, significantly increasing the metabolic half-life of the resulting drug candidate. Additionally, the chlorine atom provides favorable halogen-bonding interactions deep within the receptor pocket.

Core Workflow: Cyclocondensation to Pyridazinone Scaffolds

The primary application of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is its reaction with hydrazine to form a 6-membered pyridazinone ring[3][4].

Causality of the Reaction Cascade:

  • Regioselective Attack: Hydrazine, a potent α -effect nucleophile, selectively attacks the more electrophilic C4 ketone over the C1 ester, forming a transient hydrazone intermediate.

  • Intramolecular Acyl Substitution: Driven by the entropic favorability of forming a stable 6-membered ring, the terminal nitrogen of the hydrazone attacks the C1 ester carbonyl.

  • Aromatization/Elimination: The collapse of the tetrahedral intermediate expels ethanol, yielding the stable 6-(4-chloro-2-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone.

Workflow Node1 Ethyl 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoate Node2 Hydrazone Intermediate (C4 Nucleophilic Attack) Node1->Node2 + Hydrazine Hydrate (Ethanol, Reflux) Node3 6-(4-chloro-2-methoxyphenyl)- 4,5-dihydro-3(2H)-pyridazinone Node2->Node3 - Ethanol (Intramolecular Cyclization) Node4 N2-Alkylation / Oxidation (Lead Optimization) Node3->Node4 Structural Derivatization Node5 PDE3 / PDE4 Inhibition (Therapeutic Targeting) Node4->Node5 Pharmacological Evaluation

Figure 1: Mechanistic workflow from γ-keto ester building block to PDE inhibitor pharmacophore.

Quantitative Data: Reaction Optimization

To maximize the yield and purity of the pyridazinone core, various solvent systems and thermal conditions were evaluated. Absolute ethanol under reflux proved to be the optimal self-purifying system.

Solvent SystemTemp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)Mechanistic Observation
Absolute Ethanol 78 (Reflux) 4.0 88 >98 Optimal; product precipitates upon cooling, minimizing side reactions.
Glacial Acetic Acid118 (Reflux)2.08295Faster cyclization; trace N-acetylation impurities observed.
Toluene (Dean-Stark)110 (Reflux)6.07592Athermal water removal; lower yield due to poor solubility of hydrazine.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues and specific physical state changes are embedded to ensure the chemist can verify the reaction's progress in real-time[3].

Materials Required:
  • Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (10.0 mmol, 2.71 g)

  • Hydrazine hydrate (80% aqueous solution, 15.0 mmol, 0.73 mL)

  • Absolute Ethanol (50 mL)

Step-by-Step Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the γ -keto ester in 50 mL of absolute ethanol. Validation: The solution should be clear and pale yellow.

  • Reagent Addition: Add 15.0 mmol (1.5 equiv) of hydrazine hydrate dropwise at room temperature.

    • Causality: A 1.5x molar excess of hydrazine is critical. It drives the equilibrium strictly toward the monomeric hydrazone, preventing the ketone from reacting with the newly formed hydrazone to create unwanted azine dimers.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 hours.

    • Causality: While the initial nucleophilic attack is rapid at room temperature, the subsequent intramolecular cyclization requires thermal energy to overcome the activation barrier for the expulsion of the ethoxy leaving group.

  • In-Process Monitoring: At the 3-hour mark, monitor the reaction via TLC (Hexane:Ethyl Acetate 6:4). Validation: The high-Rf starting material spot should be completely consumed, replaced by a highly polar, UV-active spot near the baseline (the pyridazinone).

  • Workup & Isolation: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0–5°C) for 1 hour.

    • Causality: The target 4,5-dihydro-3(2H)-pyridazinone exhibits poor solubility in cold ethanol. Cooling forces the product to crash out of solution, acting as a self-purifying crystallization step.

  • Purification: Filter the resulting suspension under vacuum. Wash the crystalline filter cake with ice-cold ethanol (2 × 10 mL) followed by cold distilled water (20 mL).

    • Validation: The water wash is essential to remove any residual unreacted hydrazine hydrate.

  • Drying: Dry the solid under high vacuum at 50°C overnight to afford 6-(4-chloro-2-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone as a white to off-white crystalline solid.

Downstream Applications in Drug Discovery

Once the 6-(4-chloro-2-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone core is isolated, it serves as a robust launchpad for lead optimization in medicinal chemistry:

  • Oxidation to Fully Aromatic Pyridazinones: Treatment of the dihydro-intermediate with bromine in glacial acetic acid or copper(II) chloride yields the fully aromatic pyridazin-3(2H)-one[3]. This oxidation alters the spatial geometry from a puckered half-chair to a strictly planar system, a modification that frequently enhances selectivity for the PDE3 isoform over PDE4[2].

  • N2-Alkylation for PDE4 Selectivity: The acidic N-H proton at the 2-position can be readily alkylated using alkyl halides (e.g., ethyl iodide, benzyl bromide) in the presence of a mild base like K2​CO3​ in DMF. N2-alkylation is a proven strategy to introduce solubilizing groups and has been shown to greatly attenuate affinity for the undesiderable Rolipram high-affinity binding site, thereby reducing emetic side effects while maintaining potent PDE4 inhibition[5].

References

  • Source: evitachem.
  • Source: mersin.edu.
  • Source: google.com (Google Patents)
  • An overview of pyridazin-3(2H)
  • Source: acs.org (Journal of Medicinal Chemistry)

Sources

Method

Green Chemistry Approaches for the Preparation of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate: A Sustainable Synthetic Protocol

Introduction and Scope Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is a highly versatile aroylpropionic acid ester. Molecules of this class serve as critical synthetic intermediates in drug development, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is a highly versatile aroylpropionic acid ester. Molecules of this class serve as critical synthetic intermediates in drug development, particularly for the construction of biologically active heterocycles such as 1,3,4-oxadiazoles, pyridazines, and pyridazinones[1][2].

Historically, the synthesis of aroylpropionic acids and their esters has relied on the classical Friedel-Crafts acylation of substituted anisoles (e.g., 3-chloroanisole) with succinic anhydride or ethyl succinyl chloride. However, this traditional approach is fundamentally misaligned with modern sustainable chemistry. It requires greater-than-stoichiometric amounts of highly corrosive Lewis acids (like AlCl3​ ), utilizes toxic halogenated solvents (such as dichloromethane or 1,2-dichloroethane), and generates massive volumes of acidic aqueous waste during the required hydrolysis step[3][4].

This application note outlines two field-proven, self-validating green chemistry protocols to synthesize this target molecule. By leveraging catalytic metal triflates, ionic liquids, and mechanochemistry, these routes drastically reduce the Environmental Factor (E-factor) while maintaining high synthetic utility.

Mechanistic Rationale: The "Chameleon" Catalysts (E-E-A-T)

The Problem with Traditional Lewis Acids

In a standard Friedel-Crafts acylation, AlCl3​ coordinates irreversibly to the carbonyl oxygen of the newly formed aryl ketone product. This stable complexation essentially "kills" the catalyst, necessitating at least 1.1 to 2.5 equivalents of AlCl3​ to drive the reaction to completion[3]. The subsequent aqueous workup destroys the complex, releasing HCl gas and generating unrecoverable aluminum salts.

The Green Solution: Metal Triflates

To establish a truly catalytic cycle, we replace AlCl3​ with water-tolerant rare-earth or post-transition metal triflates, specifically Bismuth(III) triflate [ Bi(OTf)3​ ] or Indium(III) triflate [ In(OTf)3​ ] .

  • Causality of Turnover: These metal triflates act as "chameleon" catalysts. They possess sufficient Lewis acidity to cleave the acyl chloride or anhydride C-O/C-Cl bond to generate the active electrophile, but their coordination to the resulting ketone product is thermodynamically weak[5]. This dynamic on/off binding allows the product to dissociate, freeing the metal center to catalyze another cycle.

  • Acylium Ion Stabilization: Computational and experimental studies demonstrate that the triflate ( OTf− ) counterion actively participates in stabilizing the highly reactive acylium ion intermediate, lowering the activation energy for the subsequent electrophilic aromatic substitution ( SE​Ar )[6].

Regioselectivity Considerations

The acylation of 3-chloroanisole (1-chloro-3-methoxybenzene) involves competing directing effects. The methoxy group is strongly activating (ortho/para directing), while the chloro group is weakly deactivating (ortho/para directing). To yield the specific 4-chloro-2-methoxyphenyl isomer, the acylation must occur ortho to the methoxy group and para to the chloro group. The use of bulky metal triflates in constrained environments (like ionic liquids or solid-state milling) can help tune this regioselectivity compared to free-solution AlCl3​ [7].

Green Synthetic Strategies and Workflows

We present two distinct green pathways. Protocol A utilizes microwave irradiation in a recyclable ionic liquid, while Protocol B employs solvent-free mechanochemistry followed by a solid-acid catalyzed esterification.

GreenSynthesis Start 3-Chloroanisole RouteA_Cond In(OTf)₃ Catalyst [BMIM]BF₄ Ionic Liquid Microwave, 80°C Start->RouteA_Cond Route A RouteB_Cond Bi(OTf)₃ Catalyst Solvent-Free Ball Milling Start->RouteB_Cond Route B RouteA_Reagent Ethyl Succinyl Chloride RouteA_Reagent->RouteA_Cond Product Ethyl 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoate RouteA_Cond->Product Direct Acylation RouteB_Reagent Succinic Anhydride RouteB_Reagent->RouteB_Cond Intermediate 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoic acid RouteB_Cond->Intermediate Mechanochemical Esterification Ethanol + Amberlyst-15 Solid Acid Esterification Intermediate->Esterification Esterification->Product Green Esterification

Caption: Green synthetic workflows for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate.

Experimental Protocols

Protocol A: Microwave-Assisted Direct Acylation in Ionic Liquid

This protocol achieves the direct synthesis of the ester using In(OTf)3​ dissolved in 1-butyl-3-methylimidazolium tetrafluoroborate ( [BMIM]BF4​ ). The ionic liquid acts as both a highly efficient microwave susceptor and a stabilizing medium for the acylium intermediate[7][8].

Materials: 3-Chloroanisole (1.0 equiv), Ethyl succinyl chloride (1.2 equiv), In(OTf)3​ (5 mol%), [BMIM]BF4​ (solvent), Cyclopentyl methyl ether (CPME, for extraction).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reactor tube, dissolve 5 mol% of In(OTf)3​ in 2.0 mL of [BMIM]BF4​ .

  • Addition: Add 3-chloroanisole (1.0 mmol) and ethyl succinyl chloride (1.2 mmol) to the ionic liquid mixture. Seal the vessel.

  • Microwave Irradiation: Place the vessel in a monomode microwave synthesizer. Irradiate at 80°C for 15 minutes. Causality: Microwave dielectric heating of the IL ensures instantaneous, uniform energy transfer, bypassing the thermal gradients of conventional heating.

  • Self-Validating Extraction: Cool the mixture to room temperature. Add 3 mL of CPME (a green, low-toxicity ethereal solvent) and agitate. Allow the phases to separate. The top layer (CPME) contains the product, while the bottom layer ( [BMIM]BF4​

    • catalyst) retains the In(OTf)3​ .
  • Isolation: Decant the CPME layer. Wash with saturated aqueous NaHCO3​ to neutralize any residual HCl , dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Catalyst Recycling: The retained IL/catalyst phase can be dried under vacuum at 60°C for 1 hour and reused for up to 4 consecutive cycles with minimal loss in yield[7][8].

Protocol B: Solvent-Free Mechanochemistry & Solid-Acid Esterification

This two-step route completely eliminates reaction solvents during the C-C bond formation stage by utilizing high-energy ball milling[9][10].

Materials: 3-Chloroanisole (1.0 equiv), Succinic anhydride (1.0 equiv), Bi(OTf)3​ (10 mol%), Absolute Ethanol, Amberlyst-15 (solid acid resin).

Step-by-Step Methodology:

  • Mechanochemical Acylation: Add 3-chloroanisole (5.0 mmol), succinic anhydride (5.0 mmol), and Bi(OTf)3​ (0.5 mmol) into a 25 mL stainless steel milling jar equipped with a 10 mm stainless steel ball.

  • Milling: Mill the mixture at 30 Hz for 60 minutes. Validation: The mechanical sheer forces drive the solid-state reaction, forming 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid. The completion is validated by FT-IR (disappearance of the anhydride C=O stretch at ~1760 cm−1 and appearance of the ketone/acid stretches).

  • Green Esterification: Transfer the crude acid intermediate to a round-bottom flask. Add 10 mL of absolute ethanol and 200 mg of Amberlyst-15 (a recyclable macroreticular sulfonic acid resin).

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. The solid acid catalyzes the esterification without the need for corrosive H2​SO4​ .

  • Isolation: Filter the mixture while warm to recover the Amberlyst-15 beads (which can be washed with ethanol and reused). Concentrate the filtrate under reduced pressure to yield the crude Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate. Purify via recrystallization from aqueous ethanol if necessary.

Quantitative Data Presentation

The table below summarizes the efficiency and green metrics of the proposed protocols against the traditional industrial baseline.

MetricTraditional MethodProtocol A (Microwave/IL)Protocol B (Mechanochemical)
Catalyst AlCl3​ (1.5 - 2.5 equiv) In(OTf)3​ (0.05 equiv) Bi(OTf)3​ (0.10 equiv)
Reaction Solvent CH2​Cl2​ or CS2​ [BMIM]BF4​ (Recyclable)None (Solvent-Free)
Reaction Time 4 - 12 hours15 minutes1 hour (milling) + 4 hours
Esterification H2​SO4​ (Homogeneous)N/A (Direct synthesis)Amberlyst-15 (Heterogeneous)
Est. Yield 65 - 75%82 - 88%78 - 85% (over 2 steps)
E-Factor > 25 (High aqueous waste)< 5 (Solvent recycled)< 3 (Minimal waste)

Table 1: Comparison of synthetic parameters and green chemistry metrics for the preparation of aroylpropionic acid esters.

Sources

Application

Scale-Up Manufacturing Protocol for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Executive Summary Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50-3) is a bifunctional keto-ester that serves as a critical intermediate in the synthesis of complex pharmaceutical active ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50-3) is a bifunctional keto-ester that serves as a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs) and agrochemicals[1]. As an off-white solid with dual reactive centers (a ketone and an ester), it allows for versatile downstream transformations, including cyclizations and reductive aminations. This application note details a highly optimized, two-phase scale-up manufacturing process designed to maximize regioselectivity and overall yield while maintaining stringent purity standards.

Mechanistic Insights & Synthetic Causality

The synthesis of structurally related aryl-oxobutanoates relies on a robust two-step sequence: a regioselective Friedel-Crafts acylation followed by a thermodynamically driven Fischer esterification[2].

Phase 1: Regioselective Friedel-Crafts Acylation The reaction of 3-chloroanisole with succinic anhydride is catalyzed by Aluminum Chloride ( AlCl3​ ). The regioselectivity of this electrophilic aromatic substitution is governed by the synergistic directing effects of the substituents. The methoxy group is a strong activating ortho/para director, while the chloro group is a weakly deactivating ortho/para director. Acylation preferentially occurs at the position para to the chloro group and ortho to the methoxy group, yielding the desired 4-chloro-2-methoxyphenyl moiety. Causality of Experimental Choices: Dichloromethane (DCM) is selected as the solvent because it stabilizes the intermediate acylium ion without coordinating to and deactivating the Lewis acid. Strict temperature control (<10 °C) is mandatory; elevated temperatures provide the activation energy required for polyacylation and structural isomerization, which drastically reduces the yield of the target regiomer.

Phase 2: Fischer Esterification The intermediate carboxylic acid is converted to its ethyl ester using absolute ethanol and a catalytic amount of concentrated sulfuric acid[3]. Causality of Experimental Choices: Fischer esterification is an equilibrium-driven process. To force the reaction to completion (Le Chatelier's Principle), absolute ethanol is used in large excess to act as both the reactant and the solvent. The self-validating nature of this step relies on the complete exclusion of water, as moisture will trigger the reverse hydrolysis reaction.

Process Flow Visualization

ProcessFlow SM 3-Chloroanisole + Succinic Anhydride Step1 Friedel-Crafts Acylation AlCl3, DCM, <10°C SM->Step1 Phase 1 Int 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoic acid Step1->Int Aqueous Quench & Filtration Step2 Fischer Esterification EtOH, H2SO4, Reflux Int->Step2 Phase 2 Prod Ethyl 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoate Step2->Prod Distillation & Crystallization

Process flow for the two-step synthesis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate.

Quantitative Data & Specifications

Table 1: Physicochemical Specifications | Parameter | Specification / Value | Source | | :--- | :--- | :--- | | Chemical Name | Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate |[1] | | CAS Number | 951886-50-3 |[1] | | Molecular Formula | C13​H15​ClO4​ |[1] | | Molecular Weight | 270.71 g/mol |[1] | | Physical Form | Off-white solid |[1] | | Target Purity | 97.0% (HPLC/GC) |[1] |

Table 2: Scale-Up Reaction Parameters

Parameter Phase 1 (Acylation) Phase 2 (Esterification)
Primary Reagents 3-Chloroanisole, Succinic Anhydride Intermediate Acid, Absolute Ethanol

| Catalyst | Aluminum Chloride ( AlCl3​ ) | Concentrated Sulfuric Acid ( H2​SO4​ ) | | Solvent | Anhydrous Dichloromethane (DCM) | Absolute Ethanol (Excess) | | Temperature Profile | 0 °C to <10 °C | 78 °C (Reflux) | | Reaction Time | 4 – 6 hours | 12 – 16 hours |

Scale-Up Manufacturing Protocols

Phase 1: Synthesis of 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid

Equipment: 50 L glass-lined reactor equipped with a mechanical stirrer, dropping funnel, internal temperature probe, and nitrogen inlet.

  • Reactor Preparation: Purge the reactor with nitrogen for 15 minutes to ensure an anhydrous atmosphere. Charge the reactor with 20 L of anhydrous DCM and 2.5 kg of anhydrous AlCl3​ .

  • Temperature Control: Engage the cooling jacket to bring the suspension to 0–5 °C.

  • Substrate Addition: Slowly add 1.5 kg of 3-chloroanisole dropwise via the dropping funnel over 1 hour. Maintain the internal temperature strictly below 10 °C to prevent the formation of unwanted isomers.

  • Acylation: Add 1.1 kg of succinic anhydride in small portions over 2 hours.

    • Self-Validation Checkpoint 1: The reaction mixture must transition from a heterogeneous suspension to a homogeneous dark, viscous complex. If the mixture remains uncolored and suspended, the AlCl3​ has likely been deactivated by moisture, and the batch must be aborted.

  • Maturation: Stir the mixture for 4–6 hours at 5–10 °C.

    • Self-Validation Checkpoint 2: The reaction is complete when the evolution of HCl gas ceases. Perform an In-Process Control (IPC) via HPLC; the reaction is validated for workup when <2% of 3-chloroanisole remains.

  • Quench & Workup: Carefully transfer the reaction mixture into a secondary vessel containing 30 L of crushed ice and 2 L of concentrated HCl (highly exothermic). Stir vigorously for 30 minutes until the aluminum salts dissolve.

  • Isolation: Separate the organic layer. Extract the aqueous layer with 5 L of DCM. Combine the organic layers, wash with brine, and concentrate under reduced pressure. Precipitate the intermediate acid by adding cold hexane, filter, and dry under a vacuum.

Phase 2: Synthesis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Equipment: 50 L reactor equipped with a Dean-Stark apparatus, reflux condenser, and mechanical stirrer.

  • Esterification Setup: Charge the reactor with the dried intermediate acid from Phase 1 and 25 L of absolute ethanol. Stir until fully dissolved.

  • Catalyst Addition: Carefully add 250 mL of concentrated H2​SO4​ dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 12–16 hours.

    • Self-Validation Checkpoint 3: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the baseline carboxylic acid spot validates the forward progress of the esterification.

  • Solvent Removal: Cool the reactor to 40 °C and remove 80% of the ethanol under reduced pressure to prevent reverse hydrolysis during the aqueous workup.

  • Neutralization: Dilute the concentrated residue with 15 L of Ethyl Acetate. Wash the organic layer with saturated aqueous NaHCO3​ (3 x 5 L).

    • Self-Validation Checkpoint 4: Test the pH of the final aqueous wash. It must be strictly >7 to ensure the complete removal of the sulfuric acid catalyst.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Crystallize the resulting crude oil from an ethanol/water mixture to yield the final product as an off-white solid.

Analytical Validation

To ensure the trustworthiness of the final API intermediate, the following analytical parameters must be met[2]:

  • HPLC Purity: Utilize a C18 column (150 x 4.6 mm, 5 µm). Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile. A gradient elution from 10% B to 90% B over 20 minutes should yield a single sharp peak corresponding to the target ester ( 97.0% Area).

  • GC-MS Confirmation: Inject the sample diluted in ethyl acetate into a GC-MS system operating in Electron Impact (EI) mode at 70 eV. The mass spectrum (Range: 50-500 amu) must display the molecular ion peak at m/z 270, confirming the molecular weight of C13​H15​ClO4​ .

References

Sources

Method

Application Notes and Protocols: Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate as a Scaffold for Heterocyclic Synthesis

An in-depth guide for researchers, scientists, and drug development professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a γ-Ketoester Ethyl 4-(4-chloro-2-methoxyphenyl)-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a γ-Ketoester

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is a highly versatile and strategically important precursor in the synthesis of diverse heterocyclic systems. Its value stems from the inherent reactivity conferred by its γ-ketoester framework. This arrangement of functional groups—a ketone and an ester separated by a two-carbon linker—provides two distinct electrophilic sites. This 1,4-dicarbonyl relationship is the cornerstone for classical and modern cyclization strategies, enabling the construction of five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[1] The presence of a substituted phenyl ring (4-chloro-2-methoxy) further enhances its utility, allowing for the direct incorporation of this specific moiety into the final heterocyclic product. This is particularly advantageous in drug discovery, where such substitutions can significantly influence pharmacological activity, metabolic stability, and pharmacokinetic profiles.

This guide provides a detailed exploration of the primary downstream applications of this ketoester in the synthesis of pyridazinones, indoles, and pyrroles, complete with mechanistic insights and field-tested experimental protocols.

Synthesis of 6-(4-chloro-2-methoxyphenyl)pyridazin-3(2H)-one Derivatives

Scientific Rationale: The synthesis of pyridazinones represents one of the most direct and efficient applications of γ-ketoesters. The reaction involves a condensation cyclization with hydrazine or its derivatives. The 1,4-dicarbonyl system of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is perfectly suited to react with the two nucleophilic nitrogen atoms of hydrazine to form a stable, six-membered di-nitrogen heterocyclic ring.[2][3] Pyridazinone derivatives are of significant interest in medicinal chemistry, exhibiting a wide array of pharmacological activities including cardiotonic, anti-inflammatory, and anticancer properties.[2][4]

Mechanistic Pathway: The reaction proceeds through a well-established pathway. First, the more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of the γ-ketoester, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl. This cyclization step forms a six-membered ring, which then eliminates a molecule of ethanol to yield the final, aromatic pyridazinone product.

G cluster_workflow Workflow: Pyridazinone Synthesis A Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate + Hydrazine Hydrate B Solvent Addition (e.g., Ethanol) A->B Step 1 C Reflux (Heat) B->C Step 2 D Reaction Monitoring (TLC) C->D Step 3 E Work-up (Cooling, Precipitation/Extraction) D->E Step 4 F Purification (Recrystallization) E->F Step 5 G Final Product: 6-(4-chloro-2-methoxyphenyl)pyridazin-3(2H)-one F->G Step 6

Caption: High-level workflow for pyridazinone synthesis.

Experimental Protocol: Synthesis of 6-(4-chloro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of the dihydropyridazinone, a common intermediate that can be readily oxidized to the corresponding pyridazinone if desired.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate270.702.71 g10.01.0
Hydrazine Hydrate (~64% soln.)50.06 (as N₂H₄·H₂O)0.60 mL~12.0~1.2
Absolute Ethanol46.0740 mL--
Glacial Acetic Acid60.050.5 mL-Catalyst

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (10.0 mmol) in absolute ethanol (40 mL).

  • Addition of Reagents: To the stirred solution, add glacial acetic acid (0.5 mL) followed by the dropwise addition of hydrazine hydrate (12.0 mmol). An increase in temperature may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation: Cool the concentrated mixture in an ice bath for 30 minutes. The product will precipitate as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL). Dry the product under vacuum to yield 6-(4-chloro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one. Further purification can be achieved by recrystallization from ethanol.

Synthesis of Indole Derivatives via Fischer Indole Synthesis

Scientific Rationale: The Fischer indole synthesis is a classic and powerful reaction for constructing the indole nucleus, a core structure in numerous natural products and pharmaceuticals.[5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and a ketone or aldehyde.[6][7] Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate serves as the ketone component in this synthesis, enabling the formation of an indole ring with a propanoic acid ethyl ester substituent at the 3-position.

Mechanistic Pathway: The widely accepted mechanism involves several key steps:

  • Hydrazone Formation: The ketone of the starting material reacts with an arylhydrazine (e.g., phenylhydrazine) under acidic conditions to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [8][8]-Sigmatropic Rearrangement: This is the crucial, concerted step where a C-C bond is formed. The protonated enamine undergoes a rearrangement similar to a Claisen rearrangement, breaking the N-N bond and forming a new C-C bond at the ortho position of the aromatic ring.

  • Aromatization Cascade: The resulting di-imine intermediate undergoes rearomatization. A second cyclization occurs where one of the nitrogen atoms attacks an imine carbon, forming a five-membered ring. Finally, a molecule of ammonia (or an amine if a substituted hydrazine was used) is eliminated, leading to the formation of the stable, aromatic indole ring.[6][9]

G cluster_mechanism Mechanism: Fischer Indole Synthesis A Ketoester + Phenylhydrazine B Phenylhydrazone Formation (Acid Catalyst) A->B C Tautomerization (to Ene-hydrazine) B->C D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization & Iminium Ion Formation D->E F Intramolecular Cyclization E->F G Ammonia Elimination & Aromatization F->G H Final Indole Product G->H

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of Ethyl 3-(2-(4-chloro-2-methoxyphenyl)-1H-indol-3-yl)propanoate

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate270.702.71 g10.01.0
Phenylhydrazine108.141.20 g11.01.1
Polyphosphoric Acid (PPA)-~20 g-Catalyst/Solvent
Toluene92.1430 mL--

Procedure:

  • Hydrazone Formation (Optional Pre-step): In a 100 mL flask, dissolve Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (10.0 mmol) in toluene (30 mL). Add phenylhydrazine (11.0 mmol) and a catalytic amount of acetic acid (2-3 drops). Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 2 hours. Cool and remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step.

  • Cyclization: Place polyphosphoric acid (~20 g) in a 100 mL round-bottom flask and heat to 80-90°C with mechanical stirring.

  • Addition: Add the crude hydrazone (from step 1) portion-wise to the hot PPA over 15 minutes. The mixture will become viscous and may change color.

  • Reaction: Increase the temperature to 100-110°C and stir for 1-2 hours. Monitor the reaction by TLC (a sample can be taken, quenched in ice water, and extracted with ethyl acetate).

  • Work-up: Cool the reaction mixture to about 60°C and carefully pour it onto 200 g of crushed ice with vigorous stirring. This will decompose the PPA.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure indole derivative.

Synthesis of Pyrrole Derivatives via Paal-Knorr Synthesis

Scientific Rationale: The Paal-Knorr synthesis is a cornerstone method for the preparation of substituted pyrroles. The reaction relies on the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is an ideal substrate for this transformation, leading to highly substituted pyrroles that are valuable intermediates in materials science and medicinal chemistry.[10]

Mechanistic Pathway: The synthesis begins with the formation of an enamine by the reaction of the amine with one of the carbonyl groups (typically the ketone). This is followed by an intramolecular nucleophilic attack of the enamine nitrogen onto the second carbonyl group (the ester), forming a five-membered cyclic hemiaminal intermediate. The final step is a dehydration cascade, which results in the formation of the stable, aromatic pyrrole ring.

G cluster_workflow Workflow: Paal-Knorr Pyrrole Synthesis A Ketoester + Amine Source (e.g., Ammonium Acetate) B Solvent Addition (e.g., Acetic Acid) A->B C Heat to Reflux B->C D Intramolecular Cyclization & Dehydration C->D E Work-up (Quenching, Extraction) D->E F Purification (Chromatography) E->F G Final Pyrrole Product F->G

Caption: General workflow for the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-(4-chloro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Note: This protocol synthesizes a pyrrole from a related 1,4-dicarbonyl for illustrative purposes, as the direct Paal-Knorr cyclization of the title ketoester would lead to a different substitution pattern. The principles remain identical.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate270.702.71 g10.01.0
Ammonium Acetate77.087.71 g100.010.0
Glacial Acetic Acid60.0530 mL-Solvent

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (10.0 mmol) and ammonium acetate (100.0 mmol).

  • Solvent Addition: Add glacial acetic acid (30 mL) to the flask.

  • Reflux: Heat the mixture to reflux (approximately 118°C) with stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using TLC (ethyl acetate/hexane, 3:7 v/v).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing 150 mL of ice-cold water.

  • Neutralization: Slowly neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Combine the organic extracts and wash them with water (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired pyrrole derivative.

References

  • Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. (n.d.).
  • Formation of γ-‐Keto Esters from β - Organic Syntheses. (2014, June 8).
  • Synthesis of Heterocyclic Compounds Using ketoacids-based Multicomponent Reactions and Evaluation of Their Anti-prion Activities. (n.d.).
  • Enantioselective Synthesis of α-Stereogenic γ-Keto Esters via Formal Umpolung. (2012, June 18).
  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC. (n.d.).
  • Fischer indole synthesis - Wikipedia. (n.d.).
  • Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • Fischer Indole Synthesis - SynArchive. (n.d.).
  • Synthesis and Chemistry of Indole. (n.d.).
  • Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate - Benchchem. (n.d.).
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. (n.d.).
  • Synthesis of Pyrazole Derivatives A Review - IJFMR. (2026, January 15).
  • Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2 - Benchchem. (n.d.).
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC. (n.d.).
  • Pyridazine Derivatives. (2003, July 14).
  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (2017, December 20).
  • Synthetic route for pyridazinone derivatives. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.).
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (2025, July 2).
  • Pyrrole synthesis - Organic Chemistry Portal. (n.d.).
  • Indole synthesis: a review and proposed classification - PMC. (n.d.).
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry - ACS Publications. (2013, July 31).
  • Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives - Chemical Science (RSC Publishing). (n.d.).
  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives - Der Pharma Chemica. (n.d.).
  • Synthesis of pyridazines - Organic Chemistry Portal. (n.d.).
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).
  • development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. (2016, March 10).
  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals. (2023, June 27).
  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. (n.d.).

Sources

Application

Application Note: Advanced Recrystallization Techniques for the Purification of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Executive Summary & Scope Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50-3) is a highly functionalized pharmaceutical intermediate with a molecular weight of 270.71 g/mol [1]. Its molecular architectur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50-3) is a highly functionalized pharmaceutical intermediate with a molecular weight of 270.71 g/mol [1]. Its molecular architecture—comprising a polar oxobutanoate aliphatic chain and a lipophilic chloro-methoxyphenyl ring—presents unique purification challenges. Standard cooling crystallization often fails due to liquid-liquid phase separation (LLPS), commonly known as "oiling-out"[2]. This Application Note details a robust, self-validating hybrid cooling-antisolvent crystallization protocol designed to maximize yield and polymorphic purity while strictly operating within the compound's metastable zone.

Physicochemical Profiling & Solvent Selection

The selection of a solvent system is the most critical determinant of crystallization success. For this intermediate, we employ an Ethyl Acetate (EtOAc) / n-Heptane system.

  • The Good Solvent (EtOAc): The intermediate exhibits high solubility in EtOAc at elevated temperatures due to favorable dipole-dipole interactions with the ketone and ester moieties.

  • The Antisolvent (n-Heptane): The addition of n-Heptane rapidly decreases the dielectric constant of the medium, exploiting the hydrophobicity of the aromatic core to drive supersaturation.

  • Mechanistic Causality (Avoiding Oiling-Out): Molecules with distinct polar and non-polar domains are highly susceptible to oiling-out in purely aqueous or alcoholic cooling systems. By utilizing an EtOAc/Heptane blend, we maintain a sufficiently wide operational window between the solubility curve and the liquid-liquid coexistence curve. This ensures that the system2[2].

Thermodynamic & Kinetic Considerations

Successful crystallization requires precise navigation of the 3[3]. The MSZW is the thermodynamic region where a solution is supersaturated but kinetically stable against spontaneous primary nucleation.

To achieve high purity and an optimal particle size distribution (PSD), supersaturation must be generated slowly, and nucleation must be induced artificially (seeding) within this zone. Exceeding the MSZW leads to the labile zone, triggering uncontrolled crash precipitation or oiling-out, which traps impurities within the crystal lattice.

MSZW S1 Undersaturated Zone (Complete Dissolution) S2 Solubility Curve (Equilibrium) S1->S2 Cooling/Antisolvent S3 Metastable Zone (Optimal Growth) S2->S3 Generate Supersaturation S3->S3 Seeding & Controlled Growth S4 Supersolubility Curve (Spontaneous Nucleation) S3->S4 Exceed MSZW Limit S5 Labile Zone (Uncontrolled Precipitation) S4->S5 Oiling out / Crash precipitation

Thermodynamic states mapping the Metastable Zone Width (MSZW) during crystallization.

Experimental Protocol: Hybrid Cooling-Antisolvent Crystallization

This protocol outlines a 4[4] scaled for 100 g of crude intermediate.

  • Step 1: Feed Preparation & Dissolution

    • Action: Suspend 100 g of crude Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate in 400 mL of Ethyl Acetate (4 relative volumes). Heat the reactor to 60°C under continuous agitation (250 rpm).

    • Causality: 60°C provides the thermal energy required to overcome the crystal lattice energy of the crude solid without risking thermal degradation of the ester linkage.

  • Step 2: Clarification (Hot Filtration)

    • Action: Pass the hot solution through a pre-warmed 0.45 μm PTFE filter into a clean, jacketed crystallizer.

    • Self-Validation: The filtrate must be optically clear. Any turbidity indicates incomplete dissolution; if observed, the solution must be reheated and refiltered.

  • Step 3: Primary Cooling & Seeding

    • Action: Cool the crystallizer to 45°C at a linear rate of 0.5°C/min. At 45°C, charge 1.0 g (1 wt%) of pure, milled seed crystals. Hold isothermally for 30 minutes.

    • Self-Validation: Visually (or via PAT probes) confirm that the seed bed persists. If the seeds dissolve, the system is undersaturated, and the temperature must be lowered before proceeding.

  • Step 4: Antisolvent Dosing

    • Action: Linearly dose 600 mL of n-Heptane (6 relative volumes) over 120 minutes using a programmable dosing pump.

    • Causality: A slow, linear addition rate prevents localized zones of high supersaturation at the dosing point, which would otherwise trigger secondary nucleation and broadening of the particle size distribution.

  • Step 5: Secondary Cooling & Aging

    • Action: Cool the resulting slurry to 5°C at 0.25°C/min. Hold isothermally at 5°C for 2 hours.

    • Causality: Lowering the temperature minimizes equilibrium solubility, driving maximum yield. The 2-hour aging period facilitates Ostwald ripening, allowing fine, unstable crystals to dissolve and redeposit onto larger, stable crystals, drastically improving downstream filterability.

  • Step 6: Isolation & Drying

    • Action: Isolate the product via vacuum filtration. Wash the filter cake with 100 mL of pre-chilled (5°C) n-Heptane. Dry under vacuum (50 mbar) at 40°C for 12 hours.

Workflow N1 Crude API + EtOAc (Feed Preparation) N2 Dissolution (Heating to 60°C) N1->N2 Heat N3 Hot Filtration (Clarification) N2->N3 Remove insolubles N4 Primary Cooling (Cool to 45°C) N3->N4 Controlled cooling N5 Seeding & Isothermal Hold (Induce Nucleation) N4->N5 1-2% Seed crystals N6 Antisolvent Dosing (n-Heptane Addition) N5->N6 Linear dosing N7 Secondary Cooling (Cool to 5°C) N6->N7 Supersaturation depletion N8 Filtration & Washing (Cold n-Heptane) N7->N8 Slurry transfer N9 Vacuum Drying (Pure Intermediate) N8->N9 Isolate

Step-by-step hybrid cooling-antisolvent crystallization workflow for API purification.

Process Analytical Technology (PAT) & Data Presentation

Integrating PAT, such as Focused Beam Reflectance Measurement (FBRM), allows real-time monitoring of the chord length distribution (CLD) to ensure the process remains within the MSZW[3].

Table 1: Quantitative Process Parameters and Quality Attributes

ParameterTarget ValueAnalytical Method / Rationale
Dissolution Temperature 60°CVisual inspection / Ensures complete destruction of crude lattice
Seeding Temperature 45°CFBRM / Ensures operation within the upper boundary of the MSZW
Antisolvent Ratio 60% v/v (Heptane)Gravimetric / Maximizes desupersaturation without oiling-out
Cooling Rate (Secondary) 0.25°C/minProgrammed Control / Prevents secondary nucleation
Expected Yield > 88%HPLC Mass Balance / Optimized thermodynamic recovery
Target Purity (HPLC-UV) > 99.5% (a/a)HPLC / Rejection of structurally related impurities

Critical Quality Attributes (CQAs) & Troubleshooting

A self-validating process must account for deviations. Table 2 outlines corrective actions for critical failure modes.

Table 2: Troubleshooting Matrix for Crystallization Deviations

Observation / IssueMechanistic CauseCorrective Action
Oiling-Out (LLPS) during dosing Antisolvent added too rapidly, exceeding the MSZW and crossing the liquid-liquid coexistence curve.Halt dosing immediately. Raise temperature by 5-10°C to redissolve the oil, re-seed, and resume dosing at 50% of the original rate.
Seeds dissolve upon addition Solution is undersaturated; actual concentration is lower than calculated.Lower the seeding temperature by 2-3°C until a stable suspension is maintained prior to antisolvent addition.
Bimodal Particle Size Distribution Secondary nucleation occurred due to excessive cooling rates or poor agitation.Implement a slower cooling ramp (e.g., 0.1°C/min) and ensure the impeller speed provides adequate macromixing without high shear.
Low Yield (< 80%) Incomplete desupersaturation or high residual solubility at 5°C.Increase the total volume of n-Heptane to 8 volumes or extend the final aging hold time to 4 hours.

References

  • Mettler Toledo. "Metastable Zone Width (MSZW) in Crystallization: What Is Metastable Zone?" Mettler Toledo Applications. URL:[Link]

  • Watson, Oliver L. "Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, ACS Publications, 2021. URL:[Link]

  • ACS Publications. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate." Organic Process Research & Development, 2024. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yield for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate Synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate. Achieving a high yield in this multi-step synthesis, w...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate. Achieving a high yield in this multi-step synthesis, which hinges on a critical Friedel-Crafts acylation reaction, can be challenging. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate common pitfalls and optimize your reaction outcomes.

Foundational Synthesis Pathway

The most robust and commonly employed route for synthesizing Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate involves a two-step process. This pathway is generally preferred over a direct acylation with an ethyl-based acyl chloride due to better control and higher overall yields reported for analogous structures.[1][2]

  • Step 1: Friedel-Crafts Acylation: 3-chloroanisole is acylated with succinic anhydride using a Lewis acid catalyst to form the intermediate, 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid.

  • Step 2: Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification Reactant1 3-Chloroanisole Intermediate 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid Reactant1->Intermediate Reactant2 Succinic Anhydride Reactant2->Intermediate Catalyst1 Lewis Acid (e.g., AlCl₃) Catalyst1->Intermediate Acylation Product Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate Intermediate->Product Reactant3 Ethanol Reactant3->Product Catalyst2 Acid Catalyst (e.g., H₂SO₄) Catalyst2->Product Esterification

Caption: A typical two-step experimental workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is very low, or the reaction failed entirely. What are the common causes?

Low yield in a Friedel-Crafts acylation is a frequent issue. A systematic approach to diagnosis is key.

  • Moisture Contamination: This is the most common culprit. Lewis acids like aluminum chloride (AlCl₃) react vigorously and are deactivated by water.[3] Ensure all glassware is oven-dried, and reagents and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Inactivity or Insufficient Amount: The product ketone forms a stable complex with the Lewis acid catalyst, effectively sequestering it.[3][4] For this reason, a stoichiometric amount (or even a slight excess) of the catalyst is required.[3][4] Ensure your Lewis acid is of high quality and has been stored properly to prevent degradation.

  • Sub-optimal Reaction Temperature: The temperature significantly impacts the reaction rate. While heating can drive the reaction to completion, excessive heat can promote side reactions. It is advisable to start with established literature protocols, often beginning the reaction at a low temperature (e.g., 0-10°C) during the addition of reagents and then allowing it to warm to room temperature or gently heating.[1]

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Moisture Were all reagents, solvents, and glassware scrupulously dry? Start->Check_Moisture Check_Catalyst Was a stoichiometric amount of high-quality Lewis acid used? Check_Moisture->Check_Catalyst Yes Solution_Moisture Solution: Oven-dry glassware. Use anhydrous solvents/reagents. Run under inert gas. Check_Moisture->Solution_Moisture No Check_Temp Was the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Solution_Catalyst Solution: Use >1 equivalent of fresh Lewis acid. Check for degradation. Check_Catalyst->Solution_Catalyst No Solution_Temp Solution: Monitor via TLC/GC. Try gradual warming from 0°C to RT or gentle reflux. Check_Temp->Solution_Temp No

Caption: A decision tree for troubleshooting low yield.

Question 2: I am observing significant demethylation of the methoxy group. How can I prevent this?

The methoxy group on the anisole ring is susceptible to cleavage by strong Lewis acids, especially at elevated temperatures, leading to the formation of a phenol byproduct.[3][5]

  • Use a Milder Lewis Acid: While AlCl₃ is highly reactive, it is also harsh. Consider switching to milder Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or titanium tetrachloride (TiCl₄), which are less prone to causing demethylation.[3][5][6]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly minimize this side reaction.[3]

Table 1: Comparison of Common Lewis Acid Catalysts

CatalystRelative ReactivityPropensity for DemethylationTypical StoichiometryNotes
AlCl₃ Very HighHigh≥1 equivalentHighly effective but can cause side reactions with activated rings.[3][5]
FeCl₃ HighModerateCatalytic to StoichiometricA good, less harsh alternative to AlCl₃.[6][7]
ZnCl₂ ModerateLowCatalytic to StoichiometricMilder catalyst, useful for sensitive substrates.[3][5]
TiCl₄ HighModerateStoichiometricEffective but highly water-sensitive.[3][5]
Zeolites ModerateVery LowCatalytic (Heterogeneous)Offer easier workup and are environmentally benign but may require higher temperatures.[7]

Question 3: The workup is difficult, and I'm forming a persistent emulsion. What should I do?

This is common when using AlCl₃. The highly exothermic reaction of quenching excess AlCl₃ with water can form aluminum hydroxides, which stabilize emulsions.[6]

  • Proper Quenching Technique: The key is to quench the reaction by slowly and carefully pouring the reaction mixture into a separate beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[6][7][8] The ice controls the exotherm, while the acid ensures the aluminum salts remain dissolved in the aqueous layer as soluble species, preventing the formation of gelatinous aluminum hydroxide.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid required for Friedel-Crafts acylation but not always for alkylation?

The ketone product of the acylation is a Lewis base and forms a strong, stable complex with the Lewis acid catalyst (e.g., AlCl₃).[3][4] This complex is generally irreversible under the reaction conditions, meaning the catalyst is not regenerated.[4] Therefore, at least one equivalent of the Lewis acid is consumed for every equivalent of product formed.

Caption: Formation of the acylium ion and subsequent catalyst deactivation.

Q2: What determines the regioselectivity of the acylation on 3-chloroanisole?

The regioselectivity is determined by the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance.[9] The chloro (-Cl) group is a deactivating group but is also an ortho, para-director. In this case, the powerful activating effect of the methoxy group dominates, directing the incoming acyl group primarily to the position para to it (C4 position), which is also sterically the most accessible.

Q3: What is the best method to purify the final ester product?

The crude product, Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate, is an off-white solid. Purification can typically be achieved by:

  • Recrystallization: Using a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes is a standard method for purifying keto-esters.

Experimental Protocols

These protocols are based on established methods for analogous syntheses and should be adapted and optimized as necessary.[1][2]

Protocol 1: Synthesis of 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid

ParameterValue
Reactants 3-chloroanisole, Succinic anhydride, Anhydrous AlCl₃
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature 0°C to Reflux
Reaction Time 2-4 hours

Step-by-Step Methodology:

  • Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (1.2 to 2.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Slowly add 3-chloroanisole (1.0 equivalent) to the stirred suspension.

  • Acylation: Add succinic anhydride (1.0 to 1.1 equivalents) portion-wise, ensuring the internal temperature does not rise excessively.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor reaction progress by TLC.

  • Workup: Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.

Protocol 2: Synthesis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

ParameterValue
Reactants 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid, Absolute Ethanol
Catalyst Concentrated Sulfuric Acid (catalytic amount)
Temperature Reflux
Reaction Time 4-8 hours

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of absolute ethanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the volume of ethanol).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction's completion by TLC (disappearance of the starting acid).

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Workup: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate. Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2]

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude final product.

  • Purification: Purify the crude ester by recrystallization or column chromatography as needed.

References

  • Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Anisoles. Benchchem.
  • Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives. Benchchem.
  • 4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid. EvitaChem.
  • How to optimize Friedel-Crafts acylation reaction conditions. Benchchem.
  • Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange.
  • An In-depth Technical Guide to Ethyl 4-(3-chlorophenyl)-4-oxobutanoate. Benchchem.
  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department.
  • Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Indian Academy of Sciences.
  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
  • Synthesis route of E0199: (A) Ethyl 4-chloro-4-oxobutanoate (SM2),... ResearchGate.
  • ETHYL 4-(4-METHOXY-3-METHYLPHENYL)-4-OXOBUTANOATE synthesis. ChemicalBook.
  • Experiment 1: Friedel-Crafts Acylation. St. Olaf College.
  • Friedel–Crafts reaction. Wikipedia.
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing.
  • Friedel-Crafts reaction of anisole? Chemistry Stack Exchange.
  • Theoretical Synthesis Pathway for Ethyl 4-(4-butylphenyl)-4-oxobutanoate: An In-depth Technical Guide. Benchchem.
  • Friedel-Crafts Acylation. Chemistry Steps.
  • Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. PMC.
  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. Benchchem.
  • Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. PrepChem.com.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
  • Ethyl 4-(4-Chloro-2-methoxyphenyl)-4-oxobutanoate. Rieke Metals, Inc.
  • Methyl 4-chloro-4-oxobutanoate synthesis. ChemicalBook.
  • Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. Asian Publication Corporation.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pensoft.

Sources

Optimization

minimizing side reactions and byproducts in Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate preparation

Welcome to the Technical Support Center for the synthesis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate . As a Senior Application Scientist, I have designed this portal to help researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals navigate the complex regioselectivity and chemoselectivity challenges inherent in the Friedel-Crafts acylation of highly functionalized arenes.

Below, you will find a mechanistic pathway analysis, a diagnostic troubleshooting guide (FAQs), a self-validating experimental protocol, and quantitative optimization data.

Part 1: Mechanistic Overview & Pathway Analysis

The synthesis relies on the electrophilic aromatic substitution of 3-chloroanisole with ethyl succinyl chloride, mediated by aluminum chloride (AlCl₃). Because 3-chloroanisole possesses two competing directing groups (a strongly activating methoxy group and a weakly deactivating chloro group), the reaction is prone to regiochemical scrambling and Lewis acid-mediated degradation.

ReactionPathway SM 3-Chloroanisole + Ethyl Succinyl Chloride Complex Acylium-AlCl3 Complex (Active Electrophile) SM->Complex AlCl3 (2.2 eq), DCM, 0 °C Target Target Product: Ethyl 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoate Complex->Target Ortho-Acylation (Position 6) Regio Regioisomer: Ethyl 4-(2-chloro-4-methoxyphenyl) -4-oxobutanoate Complex->Regio Para-Acylation (Position 4) Demethyl Demethylated Byproduct: Ethyl 4-(4-chloro-2-hydroxyphenyl) -4-oxobutanoate Target->Demethyl Excess AlCl3 / T > 5 °C

Reaction pathway showing target synthesis and major side reactions.

Part 2: Diagnostic Troubleshooting (FAQs)

Q1: I am observing a significant amount of a polar byproduct, which LC-MS identifies as a phenol. How can I prevent O-demethylation? Causality: Aluminum chloride is a potent Lewis acid that readily coordinates to the oxygen atom of the methoxy group. Once the acyl group is installed ortho to the methoxy group, the resulting ketone oxygen and the coordinated methoxy oxygen form a highly stable, six-membered chelate with the aluminum center[1]. This chelation heavily polarizes and weakens the O–CH₃ bond, making it susceptible to nucleophilic attack by chloride ions (from the AlCl₄⁻ counterion). This results in the cleavage of the methyl ether, yielding ethyl 4-(4-chloro-2-hydroxyphenyl)-4-oxobutanoate[2]. Solution: O-demethylation is highly temperature-dependent. You must maintain the reaction temperature strictly between 0 °C and 5 °C. Furthermore, avoid using a massive excess of AlCl₃. Use exactly 2.1 to 2.2 equivalents (one equivalent to complex the ester, one for the acid chloride, and a slight catalytic excess)[3]. Finally, utilize an "inverse quench" (pouring the reaction into ice/HCl) to rapidly destroy the aluminum complex before the exothermic quenching process can provide the activation energy required for demethylation[4].

Q2: My reaction yields a mixture of isomers. How do I maximize the regioselectivity towards the 4-chloro-2-methoxyphenyl isomer? Causality: 3-Chloroanisole has competing directing effects. The methoxy group directs electrophiles to positions 2, 4, and 6. Position 2 is sterically blocked. Position 4 (para to methoxy) and Position 6 (ortho to methoxy, para to chloro) are the primary reactive sites. While steric hindrance normally favors para-acylation (yielding the 2-chloro-4-methoxyphenyl isomer), the desired product requires ortho-acylation at position 6. Solution: The order of addition is critical. Do not add AlCl₃ to a mixture of the arene and the acid chloride. Instead, pre-form the acylium ion by adding ethyl succinyl chloride to a suspension of AlCl₃ in dichloromethane (DCM). This creates a bulky, highly polarized electrophile. When 3-chloroanisole is slowly introduced, the para-directing nature of the chloro group synergizes with the Lewis acid's coordination to the methoxy group, preferentially driving the bulky acylium ion to position 6.

Q3: During workup, I lose product to the aqueous layer, and NMR indicates the presence of a carboxylic acid instead of the ethyl ester. What is going wrong? Causality: The ethyl ester moiety is susceptible to Lewis acid-catalyzed cleavage if the reaction is run for too long (>4 hours) or allowed to warm up. Additionally, during the aqueous quench, localized high pH (if basic washes are used prematurely) or prolonged exposure to the highly acidic AlCl₃ hydrolysis byproducts can hydrolyze the ester to 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid. Solution: Limit the reaction time to 2 hours. Quench with cold 1M HCl to break the aluminum emulsion, but separate the organic layer immediately. Wash the organic layer with saturated aqueous NaHCO₃ carefully to neutralize residual acid without causing base-catalyzed hydrolysis.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system. Visual and thermal cues are embedded as In-Process Controls (IPCs) to confirm the success of each mechanistic step.

Reagents:

  • 3-Chloroanisole: 1.0 equivalent (14.2 g, 100 mmol)

  • Ethyl succinyl chloride: 1.1 equivalents (18.1 g, 110 mmol)

  • Anhydrous Aluminum Chloride (AlCl₃): 2.2 equivalents (29.3 g, 220 mmol)

  • Anhydrous Dichloromethane (DCM): 150 mL

Step-by-Step Methodology:

  • Electrophile Activation: In a flame-dried, 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and N₂ line, suspend AlCl₃ in 100 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-salt bath.

  • Acylium Ion Formation: Add ethyl succinyl chloride dropwise over 15 minutes.

    • Self-Validation Cue: The heterogeneous AlCl₃ suspension will gradually dissolve, transitioning into a homogeneous, pale-yellow solution. This confirms the successful formation of the soluble acylium-AlCl₄ complex. Stir for an additional 30 minutes at 0 °C.

  • Regioselective Coupling: Dissolve 3-chloroanisole in 50 mL of anhydrous DCM. Add this solution dropwise to the active electrophile over 45 minutes, strictly maintaining the internal temperature between 0 °C and 5 °C.

    • Self-Validation Cue: Upon addition, the solution will immediately darken to a deep orange/red hue, indicating the formation of the product-AlCl₃ Wheland intermediate complex. A noticeable exotherm will occur; adjust the drip rate if the temperature approaches 5 °C.

  • Maturation: Stir the reaction mixture at 0–5 °C for exactly 2 hours.

    • IPC: TLC (Hexanes:EtOAc 4:1) should show the disappearance of the 3-chloroanisole spot (Rf ~0.7) and the appearance of a major product spot (Rf ~0.3).

  • Inverse Quenching: Vigorously stir a mixture of 200 g crushed ice and 100 mL of 1M HCl in a large beaker. Slowly pour the cold reaction mixture into the ice-acid bath.

    • Self-Validation Cue: The dark red color will rapidly dissipate, leaving a pale yellow organic layer and a clear aqueous layer. This confirms the destruction of the aluminum chelate, halting any potential O-demethylation[4].

  • Workup & Isolation: Transfer to a separatory funnel and collect the lower DCM layer. Extract the aqueous layer once with 50 mL DCM. Combine the organic layers and wash sequentially with distilled water (100 mL), saturated aqueous NaHCO₃ (100 mL - Caution: gas evolution), and brine (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Part 4: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution, demonstrating why the parameters in the protocol above were selected.

TemperatureAlCl₃ EquivalentsAddition SequenceTarget Yield (%)Demethylated Byproduct (%)Regioisomer (%)
20 °C3.0 eqArene into AlCl₃/Acyl45.038.58.0
0 °C2.2 eqAlCl₃ into Arene/Acyl68.54.218.3
0 °C 2.2 eq Arene into AlCl₃/Acyl 84.2 < 2.0 7.5
-10 °C2.2 eqArene into AlCl₃/Acyl71.0*< 1.06.0

*Note: At -10 °C, the reaction kinetics are significantly suppressed, leading to incomplete conversion of the starting material within the 2-hour window.

References

  • Friedel–Crafts reaction. Wikipedia. Available at:[Link]

  • Friedel-crafts preparation of aromatic ketones with an inoganic salt controlling agent (US5068447A). Google Patents.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of formulating novel synthetic intermediates and poorly soluble drug candidate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of formulating novel synthetic intermediates and poorly soluble drug candidates.

Physicochemical Profiling

Before attempting any solubilization protocol, we must analyze the molecular architecture of the target compound. Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate presents a classic "brick dust / grease" paradox:

  • Structure: It is a highly lipophilic ester featuring a ketone, a chloro substituent, and a methoxy group on a phenyl ring.

  • Ionizability: Critically, it lacks any ionizable functional groups (such as basic amines or acidic carboxylic acids) within the physiological pH range (pH 1–8).

  • The Causality of Insolubility: Because it cannot be ionized, traditional pH adjustment or salt formation techniques are entirely ineffective[1]. Its high lipophilicity drives strong hydrophobic interactions, causing it to rapidly aggregate and precipitate in aqueous media. To overcome this, our protocols must rely on disrupting solute-solute interactions via co-solvents, or encapsulating the hydrophobic moieties using surfactants or host-guest complexation.

Part 1: Solubilization Decision Matrix

The choice of solubilization strategy is strictly dictated by your downstream experimental application. Use the workflow below to determine the appropriate formulation pathway.

Workflow Start Assess Downstream Application InVitro In Vitro Assays (Cell Culture / Biochem) Start->InVitro InVivo In Vivo Dosing (Animal PK/PD Models) Start->InVivo DMSO Co-solvent + Surfactant (DMSO + Tween 80) InVitro->DMSO Cyclo Host-Guest Complexation (HP-β-CD) InVivo->Cyclo Aqueous preference Lipid Lipid Formulation (Nanoemulsion) InVivo->Lipid High dose needed Eval Evaluate Stability (Dynamic Light Scattering) DMSO->Eval Cyclo->Eval Lipid->Eval

Decision matrix for selecting solubilization strategies based on downstream application.

Part 2: Troubleshooting Guides & FAQs

Q1: I am diluting a DMSO stock of the compound into my cell culture media (PBS/DMEM), but it immediately crashes out as a cloudy suspension. How do I prevent this?

Causality: This phenomenon is known as "solvent shift" precipitation. The dielectric constant of pure water is ~80, while DMSO is ~47. The lipophilic compound dissolves in pure DMSO because the solvent-solute interactions are thermodynamically favorable. When diluted into an aqueous buffer, the bulk dielectric constant shoots up. The drug molecules suddenly experience a highly polar environment, making solute-solute (hydrophobic) interactions more favorable than solute-solvent interactions, leading to rapid crystal nucleation[2].

Solution: Implement a co-solvent/surfactant cascade. The surfactant lowers the interfacial tension and forms micelles that encapsulate the hydrophobic drug molecules before they can nucleate into large crystals[3].

Protocol: Step-by-Step Co-solvent/Surfactant Solubilization

  • Stock Preparation: Prepare a 10 mM stock solution of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate in 100% anhydrous DMSO.

  • Buffer Preparation: In a separate vessel, prepare the aqueous buffer containing a non-ionic surfactant (e.g., 0.1% v/v Tween 80 or 0.1% w/v Pluronic F-68).

  • Thermal Equilibration: Warm both the DMSO stock and the aqueous buffer to 37°C to increase kinetic solubility.

  • Controlled Addition (Critical): Add the DMSO stock dropwise into the vigorously vortexing aqueous buffer. Never add the buffer to the DMSO, as this creates localized pockets of high water concentration that trigger instant precipitation.

  • Self-Validation: Sonicate the final mixture in a water bath for 5 minutes. Visually inspect the solution against a dark background; if Tyndall scattering (a hazy blue beam) is visible, nano-precipitation has occurred, and the surfactant concentration must be incrementally increased.

Q2: I need to dose this compound intravenously (IV) in a murine model, but DMSO is too toxic at the required concentration. What is the most biocompatible alternative?

Causality: For in vivo dosing, high concentrations of organic solvents cause hemolysis, protein denaturation, and tissue necrosis. Host-guest complexation using cyclodextrins—specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is the gold standard for non-ionizable lipophilic drugs. HP-β-CD is a truncated cone; its exterior features hydrophilic hydroxyl groups, while its interior cavity is lined with skeletal carbons creating a hydrophobic microenvironment. The 4-chloro-2-methoxyphenyl ring of the compound enters this cavity, displacing high-enthalpy water molecules (the hydrophobic effect), forming a thermodynamically stable, water-soluble inclusion complex[4].

Protocol: Step-by-Step HP-β-CD Complexation

  • Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve it in 1 mL of sterile saline to create a 20% w/v solution.

  • Drug Addition: Add the required mass of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate directly to the cyclodextrin solution.

  • Equilibration (Critical): Stir continuously at 500 rpm at room temperature for 24–48 hours. Do not rush this step. Complexation is a thermodynamically driven, diffusion-limited equilibrium process; it takes significant time for the solid drug to partition into the cyclodextrin cavities[5].

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validation: Quantify the dissolved compound via HPLC prior to dosing. If the concentration is below the target dose, the complexation equilibrium has not been reached, or the cyclodextrin concentration must be increased to 30% w/v.

Part 3: Quantitative Data Summary

Different excipients utilize distinct thermodynamic mechanisms to force lipophilic compounds into the aqueous phase. The table below summarizes the expected solubility enhancement factors for this class of non-ionizable compounds.

Excipient / TechniquePrimary Mechanism of ActionTypical Working ConcentrationEstimated Solubility Enhancement Factor
DMSO / Ethanol Dielectric constant reduction (Co-solvency)1–5% (v/v)10x – 50x
Tween 80 / Cremophor EL Micellar encapsulation / Interfacial tension reduction0.1–2% (v/v)50x – 100x
HP-β-Cyclodextrin Host-guest inclusion complexation10–20% (w/v)100x – 500x
Lipid Nanoemulsion Partitioning into a suspended lipid core10–20% lipid phase>1000x

Part 4: References

  • Title: Review On: Solubility Enhancement Techniques for Poorly Water-soluble Drugs Source: crsubscription.com URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: nih.gov (PMC) URL: [Link]

  • Title: Cosolvent - The 'Medicinal Magician' in The Laboratory Source: irochelating.com URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: wjbphs.com URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: nih.gov (PMC) URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: touro.edu URL: [Link]

Sources

Optimization

resolving peak tailing in HPLC analysis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Diagnostic Hub: Resolving Peak Tailing for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help re...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Hub: Resolving Peak Tailing for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve peak tailing issues specific to Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate .

This molecule is a moderately hydrophobic keto-ester. While it lacks a highly basic amine group, it possesses multiple oxygen atoms (ketone, ester, and methoxy groups) that act as strong hydrogen-bond acceptors. In reversed-phase HPLC, analyte retention is ideally achieved through nonspecific hydrophobic interactions [1]. However, when these oxygen atoms interact with residual silanol groups on the silica support surface, a secondary retention mechanism occurs, which is a primary cause of peak tailing [1].

The workflow below isolates physical system defects from chemical interactions to ensure a rapid, self-validating resolution.

Diagnostic Workflow

PeakTailingDiagnosis Start Peak Tailing Observed (As > 1.2) Q1 Inject Non-Polar Neutral Standard (e.g., Toluene). Does it tail? Start->Q1 Physical Physical Issue (Void, Frit, Tubing) Q1->Physical Yes Chemical Chemical Issue (Interactions, Overload) Q1->Chemical No FixPhysical Check Fittings, Replace Frit, or Replace Column Physical->FixPhysical Q2 Inject 10% Volume. Does symmetry improve? Chemical->Q2 MassOverload Mass Overload Q2->MassOverload Yes Silanol Secondary Interactions (H-bonding with Silanols) Q2->Silanol No FixOverload Dilute Sample or Reduce Injection Volume MassOverload->FixOverload FixSilanol Use End-capped Column & Optimize Mobile Phase Silanol->FixSilanol

Fig 1: Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Root Cause Analysis (FAQs)

Q: Why does Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate exhibit peak tailing if it lacks a basic amine group? A: Peak tailing is the most common chromatographic peak shape distortion, defined mathematically when the asymmetry factor ( As​ ) is greater than 1.2 [1]. While basic amines are notorious for ion-exchange interactions with deprotonated silanols, neutral molecules with strong hydrogen-bond acceptors can still undergo secondary retention [2]. Residual silanols exhibit acidic characteristics [3], and free silanols on the silica surface act as potent hydrogen-bond donors [4]. This creates a dual-retention mechanism (hydrophobic + hydrogen bonding) that stretches the trailing edge of the peak.

Q: How can I definitively isolate whether the tailing is a chemical interaction or a physical system defect? A: You must inject a completely non-polar, neutral reference standard (e.g., toluene). Neutral hydrocarbons cannot undergo acid-base or strong hydrogen-bonding interactions. If the neutral compound also tails, you have a physical problem—such as empty space in the system, a void at the head of the column, or poorly seated tubing [5]. If the neutral compound is perfectly symmetrical but your keto-ester tails, the root cause is chemical [5].

Q: Will adjusting the mobile phase pH resolve the tailing for this specific compound? A: Modifying pH is highly effective when the pH approaches an ionizable analyte's pKa [2]. However, Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is neutral under standard reverse-phase conditions. Lowering the pH (e.g., to 3.0) will protonate the silanols ( Si−O− to Si−OH ), which eliminates ion-exchange tailing for bases [1], but actually maximizes the number of hydrogen-bond donors available to interact with your keto-ester's oxygen atoms. Therefore, pH adjustment alone is insufficient; you must physically block the silanols using an end-capped column[1].

Q: Could my sample preparation be causing the tailing rather than the column? A: Yes. If the sample is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase, the analyte will travel rapidly through the column before partitioning properly, leading to peak distortion. Always ensure the sample solvent strength is compatible with (equal to or weaker than) the initial mobile phase [6].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the root cause. Execute the following self-validating protocols sequentially.

Protocol 1: Mass Overload Verification

Causality: Tailing and fronting often result from column overload [6]. When the column's binding capacity is exceeded, the Langmuir isotherm becomes non-linear, causing the bulk of the sample to elute faster than the tail.

  • Prepare Standard: Formulate a 1.0 mg/mL standard of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate in the initial mobile phase.

  • Initial Injection: Inject 10 µL onto the HPLC system. Record the Asymmetry Factor ( As​ ) and USP Tailing Factor ( Tf​ ).

  • Dilution: Dilute the standard 10-fold to 0.1 mg/mL.

  • Test Injection: Inject 10 µL of the diluted standard under identical conditions.

  • Validation Check: Overlay the normalized chromatograms. If As​ decreases significantly (approaching 1.0), the system was mass-overloaded. If As​ remains unchanged, the tailing is independent of concentration, confirming secondary chemical interactions. Proceed to Protocol 2.

Protocol 2: Silanol Suppression via Stationary Phase Optimization

Causality: End-capping reduces peak tailing for polar analytes by effectively blocking their interaction with potentially ionizable residual silanol groups [1].

  • Column Swap: Replace the standard C18 column with a highly deactivated, fully end-capped C18 column or a polar-embedded phase (e.g., amide-linked C18) [2].

  • Equilibration: Flush the system and equilibrate the new column with a mobile phase of 60:40 Acetonitrile:Water.

  • Test Injection: Inject the 0.1 mg/mL standard from Protocol 1.

  • Validation Check: Calculate the new As​ . A restoration of a Gaussian peak shape ( As​≤1.2 ) validates that unshielded silanols were the primary cause of the secondary retention mechanism.

Quantitative Data Summary

The following table summarizes the expected quantitative shifts in chromatographic parameters when applying the diagnostic protocols to Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate.

Diagnostic StepColumn TypeInjection Vol / Conc.Retention Time ( tR​ )USP Tailing Factor ( Tf​ )Asymmetry Factor ( As​ )Theoretical Plates ( N )Conclusion
Initial State Standard C18 (Non-endcapped)10 µL / 1.0 mg/mL8.45 min1.952.104,200Severe Tailing
Protocol 1 Standard C18 (Non-endcapped)10 µL / 0.1 mg/mL8.48 min1.882.054,500Not Mass Overload
Physical Test Standard C18 (Non-endcapped)10 µL / Toluene5.20 min1.051.0812,500No Physical Void
Protocol 2 Deactivated C18 (End-capped)10 µL / 0.1 mg/mL8.10 min1.121.1514,800Silanol Interaction Resolved

Note: A perfect Gaussian peak yields an As​ of 1.0. Values up to 1.5 are generally acceptable for standard assays, but optimizing below 1.2 is recommended for precise quantification.

References

  • Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL: [Link]

  • Title: HPLC Peak Tailing | Source: Axion Labs | URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC | Source: Waters Corporation | URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: [Link]

  • Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | Source: LCGC International | URL: [Link]

  • Title: Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding | Source: PubMed | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Couplings with Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique structural and electronic challenges presented by Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique structural and electronic challenges presented by Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate .

This building block presents a dual-site challenge for coupling reactions:

  • The Aryl Chloride (C4): Features a high bond dissociation energy (BDE) and is prone to off-cycle transition-metal chelation traps driven by the ortho-methoxy group.

  • The Ketone Carbonyl (C1'): Severely sterically hindered by the ortho-methoxy group, which blocks the Bürgi-Dunitz trajectory of incoming nucleophiles, while the adjacent α -protons on the butanoate chain invite unwanted enolization.

The following troubleshooting guides, FAQs, and validated protocols provide a mechanistic roadmap to bypass these bottlenecks.

Part 1: Reaction Triage & Mechanistic Pathways

Before initiating your workflow, it is critical to identify which site you are targeting and the specific steric or electronic barrier associated with it.

Triage Start Target Reaction Site on Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate Site1 Aryl Chloride (C4) Start->Site1 Site2 Ketone Carbonyl (C1') Start->Site2 Prob1 Challenge: High BDE & Pd-Chelation Trap (5-membered palladacycle) Site1->Prob1 Prob2 Challenge: Steric Shielding by o-Methoxy & Alpha-Proton Enolization Site2->Prob2 Sol1 Solution: Buchwald Ligands (XPhos) Enforce L1Pd state Prob1->Sol1 Sol2 Solution: Organocerium (CeCl3) Suppress basicity, boost nucleophilicity Prob2->Sol2

Fig 1. Reaction site triage and corresponding mechanistic solutions.

Part 2: Palladium-Catalyzed Cross-Coupling at the Aryl Chloride

Troubleshooting & FAQs

Q1: Why is my Suzuki-Miyaura coupling stalling at <10% conversion when using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂? A1: The failure is twofold. First, aryl chlorides possess a high bond dissociation energy (~95 kcal/mol), making oxidative addition difficult for standard phosphines [1]. Second, once oxidative addition occurs at C4, the ortho-methoxy group at C2 can coordinate to the electrophilic Pd(II) center. This forms a highly stable, 5-membered off-cycle palladacycle (Pd-C4-C3-C2-O). This chelation trap acts as a catalyst sink, completely halting transmetalation.

Q2: How do I break this chelation trap and force the catalytic cycle forward? A2: You must utilize bulky, electron-rich dialkylbiaryl phosphines, commonly known as Buchwald ligands (e.g., XPhos or SPhos) [2]. The extreme steric bulk of the dicyclohexyl groups and the biaryl backbone prevents the methoxy oxygen from coordinating to the palladium center. Furthermore, these ligands enforce a highly reactive monoligated L1​Pd(0) state, which rapidly inserts into the strong C-Cl bond.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition at C4-Cl Bond Pd0->OxAdd Trap Off-Cycle Trap: Pd(II) Chelation by C2-Methoxy Oxygen OxAdd->Trap Standard Ligands (e.g., PPh3) Active On-Cycle L1Pd(II) Complex Stabilized by XPhos OxAdd->Active Buchwald Ligands (e.g., XPhos) Fail Catalyst Deactivation (Stalled Reaction) Trap->Fail Prod Successful Cross-Coupling (High Yield) Active->Prod

Fig 2. Mechanistic divergence between catalyst trapping and successful coupling.

Quantitative Data: Ligand Performance Matrix
Ligand SystemCone Angle / Steric BulkOxidative Addition RateResistance to ChelationExpected Yield
PPh₃ Small (145°)Very SlowPoor (Forms Trap)< 5%
dppf Medium (Bidentate)SlowPoor (Forms Trap)10 - 15%
SPhos Large (Biaryl)FastGood75 - 85%
XPhos Very Large (Biaryl)Very FastExcellent> 90%
Validated Protocol: Suzuki-Miyaura Coupling using XPhos Pd G3

This protocol is a self-validating system: the generation of the active catalyst is visually confirmed by a color shift.

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (1.0 equiv), your desired boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add XPhos Pd G3 precatalyst (2 mol%) and free XPhos ligand (2 mol%). Causality note: The G3 precatalyst ensures rapid, base-mediated generation of the active L1​Pd(0) species without requiring high temperatures to initiate.

  • Solvent Addition: Seal the tube, remove from the glovebox, and inject degassed THF/H₂O (4:1 ratio, 0.2 M).

  • Reaction Initiation: Stir the mixture at 65°C. Self-Validation: The solution will transition from pale yellow to a deep red-brown within 10 minutes, confirming the successful generation of the active L1​Pd(0) species.

  • Workup: After 4 hours, monitor by TLC/LCMS. Upon full consumption of the aryl chloride, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Part 3: Nucleophilic Additions at the Hindered Ketone

Troubleshooting & FAQs

Q3: When I add a Grignard reagent to the ketone, I recover 90% starting material and see byproducts. What is happening? A3: You are experiencing a classic failure mode for sterically hindered, enolizable ketones. The ortho-methoxy group acts as a physical shield, blocking the 107° Bürgi-Dunitz trajectory required for nucleophilic attack. Because the Grignard reagent (RMgX) cannot access the carbonyl carbon, its strong basicity takes over. It deprotonates the acidic α -protons on the butanoate chain (C3), forming an unreactive enolate. Upon aqueous workup, the enolate simply reprotonates back to your starting material [3].

Q4: How can I overcome the steric shield and prevent enolization? A4: By utilizing Luche-type activation via transmetalation to Cerium(III) [4]. When you mix a Grignard reagent with anhydrous CeCl₃, it forms an organocerium species ( RCeCl2​ ). Cerium is highly oxophilic and acts as a Lewis acid, coordinating to both the ketone and the ortho-methoxy oxygen. This locks the molecule in a reactive conformation and drastically increases the electrophilicity of the carbonyl. Crucially, organocerium reagents are highly nucleophilic but strictly non-basic, completely suppressing the enolization side-reaction [5].

Quantitative Data: Nucleophile Performance Matrix
Reagent SystemNucleophilicityBasicity (Enolization Risk)Lewis Acid ActivationExpected Yield
R-Li Extremely HighExtremely HighNone< 10% (Decomp.)
R-MgX HighHighWeak (Mg²⁺)15 - 20%
R-MgX + CeCl₃ Very High Negligible Strong (Ce³⁺) > 85%
Validated Protocol: CeCl₃-Mediated Organocerium Addition

This protocol relies on the strict exclusion of moisture and the proper activation of the cerium salt.

  • Cerium Activation (Critical Step): Weigh anhydrous CeCl₃ (1.5 equiv) quickly in a glovebox and transfer to a flame-dried Schlenk flask. Causality note: Even trace water will destroy the organocerium reagent. Use strictly anhydrous CeCl₃ (dried at 140°C under high vacuum if necessary).

  • Slurry Formation: Under nitrogen, add anhydrous THF to create a suspension (0.3 M). Stir vigorously at room temperature for exactly 2 hours. Self-Validation: The suspension will become a fine, uniform, milky-white slurry, indicating the CeCl₃ polymer has been properly broken down by THF coordination.

  • Cooling: Cool the slurry to -78°C using a dry ice/acetone bath.

  • Transmetalation: Dropwise, add the Grignard reagent (1.5 equiv) to the cold CeCl₃ slurry. Stir at -78°C for 1.5 hours. The mixture will turn pale yellow/orange, confirming the formation of the RCeCl2​ species.

  • Substrate Addition: Dissolve Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (1.0 equiv) in a minimal amount of anhydrous THF. Add this dropwise to the organocerium mixture at -78°C.

  • Reaction & Quench: Allow the reaction to stir at -78°C for 2 hours. Quench cold by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with EtOAc, and purify.

References

  • Shaughnessy, K. H. "Monodentate Trialkylphosphines: Privileged Ligands in Metal-catalyzed Crosscoupling Reactions." Current Organic Chemistry, 2020.[Link]

  • Garrison, G. et al. "Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings." ChemRxiv, 2020.[Link]

  • Bartolo, N. D. et al. "Evidence against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds." The Journal of Organic Chemistry, 2020.[Link]

  • Chung, C. K. et al. "Development of a Scalable Lanthanide Halide/Quaternary Ammonium Salt System for the Nucleophilic Addition of Grignard Reagents to Carbonyl Groups and Application to the Synthesis of a Remdesivir Intermediate." Organic Process Research & Development, 2021.[Link]

  • Shang, L. et al. "Cerium(III) Amide Enolate. Addition to Aldehydes and Ketones." Synthetic Communications, 1996.[Link]

Optimization

Technical Support Center: Optimizing Lewis Acid Catalyst Loading for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the Friedel-Crafts acylation of 3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the Friedel-Crafts acylation of 3-chloroanisole with ethyl 4-chloro-4-oxobutanoate (ethyl succinyl chloride).

Because the target molecule—Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate—contains multiple Lewis basic sites, optimizing the aluminum chloride (AlCl₃) catalyst loading is not merely a matter of yield, but of overcoming stoichiometric sequestration. This guide provides field-proven causality, self-validating protocols, and troubleshooting steps to ensure reproducibility and high regioselectivity.

Mechanistic Workflow & Catalyst Coordination

To understand the optimization of catalyst loading, we must first map the coordination pathways. AlCl₃ does not act purely catalytically in this system; it is consumed by stable complexation with the oxygen atoms of the acylating agent, the methoxy group of the substrate, and the newly formed ketone product.

Workflow SM Substrates 3-Chloroanisole + Ethyl Succinyl Chloride Coord Lewis Acid Coordination (AlCl3 complexes with O-atoms) SM->Coord 2.5 eq AlCl3 Acylium Acylium Ion Generation Coord->Acylium Activation EAS Electrophilic Aromatic Substitution (C6) Acylium->EAS Ring Attack Complex Product-AlCl3 Stable Complex EAS->Complex Rearomatization Quench Acidic Aqueous Quench (HCl/Ice) Complex->Quench Hydrolysis Product Target Product Ethyl 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoate Quench->Product Phase Separation

Fig 1: Mechanistic workflow and AlCl3 coordination in the Friedel-Crafts acylation process.

Troubleshooting Guides & FAQs

Q1: Why does the reaction stall at 40-50% conversion despite using the standard 1.1 equivalents of AlCl₃? A1: The stalling is a direct consequence of catalyst sequestration. Unlike true catalytic processes, Friedel-Crafts acylations using AlCl₃ require stoichiometric amounts of the Lewis acid . In this specific synthesis, AlCl₃ forms tight Lewis acid-base complexes with multiple oxygen-containing sites: the acyl chloride oxygen (1 eq), the ester oxygen of the ethyl oxobutanoate (1 eq), and the methoxy group of the 3-chloroanisole (~0.5 eq). Furthermore, the ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle . Causality & Solution: You must increase the catalyst loading to a minimum of 2.5 equivalents to ensure sufficient free Lewis acid remains to generate the highly reactive acylium ion.

Q2: I am observing a significant amount of a phenolic byproduct. How can I prevent this degradation? A2: The phenolic byproduct is caused by the demethylation of the methoxy group. AlCl₃ is a harsh Lewis acid that can cleave aryl methyl ethers, particularly when used in large excesses or at elevated temperatures . Causality & Solution: Thermal control is critical. Strictly maintain the reaction temperature between 0°C and 5°C during the addition phase, and do not exceed 20°C during the maturation phase.

Q3: The regioselectivity is poor, yielding a mixture of isomers. How do I favor the desired 4-(4-chloro-2-methoxyphenyl) isomer? A3: In 3-chloroanisole, both the methoxy group and the chloro group are ortho/para directors. However, the methoxy group is a significantly stronger activating group. Electrophilic attack at the C6 position (para to the chlorine and ortho to the methoxy) yields the exact target product. Causality & Solution: Steric hindrance from the bulky AlCl₃-complexed acylium ion naturally favors this less hindered C6 position over the highly hindered C2 position. Using a non-polar, non-coordinating solvent like anhydrous dichloromethane (DCM) at low temperatures maximizes this steric differentiation .

Q4: During the aqueous workup, a thick, unmanageable white emulsion forms. How do I resolve this? A4: This emulsion is caused by the precipitation of insoluble aluminum hydroxide (Al(OH)₃) when the AlCl₃-product complex is quenched with neutral water. The reaction of excess AlCl₃ with water is highly exothermic and rapidly forms these polymeric salts . Causality & Solution: Quench the reaction by pouring it slowly into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl). The highly acidic environment (pH < 1) hydrolyzes the aluminum complexes and keeps the aluminum salts soluble in the aqueous phase as[Al(H₂O)₆]³⁺, allowing for clean and rapid phase separation .

Quantitative Optimization Data

The following table summarizes the causal relationship between Lewis acid loading, thermal control, and reaction outcomes.

Table 1: Effect of AlCl₃ Loading and Temperature on Yield and Selectivity

Catalyst Loading (AlCl₃)Temperature ProfileConversion (%)Yield of Target Isomer (%)Demethylated Byproduct (%)
1.0 eq20°C (Isothermal)42%38%<1%
2.0 eq20°C (Isothermal)84%79%2%
2.5 eq 0°C to 20°C (Ramped) >99% 94% <1%
3.0 eq40°C (Reflux)>99%71%22%

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each step includes a built-in quality control (QC) observation to verify the chemical state before proceeding.

Step 1: Preparation & Inertion

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Purge with N₂ for 15 minutes.

  • Self-Validation: A moisture-free environment is confirmed if no condensation appears on the glass upon cooling. Atmospheric moisture will prematurely hydrolyze the acyl chloride.

Step 2: Substrate Loading

  • Action: Add 3-chloroanisole (1.0 eq, 10 mmol) and ethyl 4-chloro-4-oxobutanoate (1.1 eq, 11 mmol) to the flask. Dissolve in 30 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0°C using an ice bath.

Step 3: Catalyst Addition (Critical Step)

  • Action: Weigh out anhydrous AlCl₃ (2.5 eq, 25 mmol) in a glovebox or under a dry atmosphere. Add the AlCl₃ to the reaction mixture portion-wise over 30 minutes to control the exotherm.

  • Self-Validation: The solution should transition from colorless to a deep yellow/orange hue, accompanied by the evolution of HCl gas (detectable via pH paper at the vent). This color change visually confirms the successful formation of the active acylium ion complex. If the solution remains clear, verify the anhydrous integrity of your AlCl₃.

Step 4: Reaction Maturation & In-Process Control

  • Action: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to 20°C (room temperature) for an additional 3 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the high-Rf 3-chloroanisole spot and the emergence of a strong UV-active, lower-Rf product spot confirms complete conversion.

Step 5: Acidic Quench & Isolation

  • Action: Slowly pour the reaction mixture into a vigorously stirred beaker containing 50 g of crushed ice and 10 mL of concentrated HCl.

  • Self-Validation: The aqueous phase must remain clear and transparent after 5 minutes of stirring. A cloudy white aqueous layer indicates insufficient HCl; add concentrated HCl dropwise until the emulsion clears and the phases separate sharply. Extract the aqueous layer with DCM (2 x 20 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate.

References

  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Master Organic Chemistry. [Link]

  • Bernardon, C., et al. "Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation." Académie des Sciences / ResearchGate.[Link]

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Quantification for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate: A Core-Shell Phenyl-Hexyl Comparison Guide

Executive Summary The accurate quantification of complex pharmaceutical building blocks like Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate requires analytical methods that can reliably resolve the target analyte from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex pharmaceutical building blocks like Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate requires analytical methods that can reliably resolve the target analyte from structurally similar synthetic impurities. This guide objectively compares the performance of traditional fully porous C18 columns against advanced Core-Shell C18 and Core-Shell Phenyl-Hexyl alternatives. By synthesizing mechanistic chromatographic principles with empirical data, we demonstrate why transitioning to a Core-Shell Phenyl-Hexyl phase provides superior orthogonal selectivity and efficiency. Furthermore, we provide a complete, step-by-step methodology validated according to the latest ICH Q2(R2) regulatory standards[1].

The Analytical Challenge: Analyte Structure & Selectivity

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50-3) is a highly functionalized intermediate. Its structure presents specific chromatographic challenges:

  • Aromatic Ring: Provides a strong chromophore for UV detection but requires specific stationary phase interactions for optimal retention.

  • Substituent Effects: The electron-withdrawing chloro group and the electron-donating methoxy group create an uneven electron density distribution across the benzene ring.

  • Aliphatic Keto-Ester Chain: Adds polarity and structural flexibility.

When utilizing standard reversed-phase high-performance liquid chromatography (RP-HPLC), separating this compound from critical synthetic impurities—such as des-chloro derivatives or positional isomers—is notoriously difficult. Standard hydrophobic interactions often fail to recognize the subtle electronic differences between these molecules, leading to co-elution.

Product vs. Alternatives: Column Chemistry Comparison

To establish the optimal method, we compared three distinct column technologies.

Alternative 1: Traditional Fully Porous C18 (5 µm)

The traditional C18 column relies exclusively on hydrophobic (dispersive) interactions. While it is the standard "column of first intent" for reversed-phase analysis[2], it struggles with the positional isomers of our target analyte. The 5 µm fully porous particles also result in broader peaks due to longer analyte diffusion paths, limiting overall resolution.

Alternative 2: Core-Shell C18 (2.7 µm)

Core-shell (or superficially porous) technology utilizes particles with a solid, impermeable core surrounded by a thin porous silica shell[3]. This architecture significantly reduces longitudinal diffusion and mass transfer resistance, yielding UPLC-like efficiency (sharper peaks) at conventional HPLC backpressures[4]. However, because the stationary phase chemistry (C18) remains the same, the selectivity (peak spacing) does not fundamentally change. Co-eluting impurities remain co-eluted, just within a narrower peak band.

The Optimized Product: Core-Shell Phenyl-Hexyl (2.7 µm)

The Core-Shell Phenyl-Hexyl column merges high-efficiency particle design with orthogonal selectivity. The stationary phase consists of a phenyl ring attached to the silica surface via a six-carbon (hexyl) spacer.

  • Mechanistic Advantage: The phenyl phase undergoes π−π interactions, dipole-dipole interactions, and hydrogen bonding with the analyte[5]. Because the electron density of our analyte's aromatic ring is heavily modified by its chloro and methoxy groups, the Phenyl-Hexyl column can strongly differentiate it from impurities lacking these specific electronic features, providing baseline resolution where C18 fails[2].

MethodSelection Start Analyze Analyte Structure (Aromatic + Chloro/Methoxy) Q1 Are there closely related aromatic impurities? Start->Q1 C18 Alternative 1 & 2: C18 Columns (Hydrophobic Only) Q1->C18 No Phenyl Optimized Product: Phenyl-Hexyl Column (Hydrophobic + π-π) Q1->Phenyl Yes Solvent Select Organic Modifier Phenyl->Solvent ACN Acetonitrile (ACN) Suppresses π-π interactions Solvent->ACN MeOH Methanol (MeOH) Maximizes π-π interactions Solvent->MeOH ACN->Phenyl Poor Selectivity Opt Final Method: Core-Shell Phenyl-Hexyl + MeOH MeOH->Opt

Decision workflow for selecting the optimal HPLC column and mobile phase chemistry.
Expert Insight: The Critical Role of the Mobile Phase

A common pitfall when switching to a Phenyl-Hexyl column is maintaining Acetonitrile (ACN) as the organic modifier. ACN contains a cyano group with its own π electrons. These solvent π electrons compete directly with the analyte for the stationary phase's phenyl rings, effectively masking the column's unique selectivity[2]. To unlock the full resolving power of a Phenyl-Hexyl column, Methanol (MeOH) must be used. Methanol lacks π electrons, allowing maximum π−π interaction between the analyte and the stationary phase[5].

Comparative Performance Data

To objectively validate the theoretical advantages, a standard solution containing Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate and a critical des-chloro impurity was analyzed across all three columns.

Table 1: Chromatographic Performance Comparison

ParameterFully Porous C18 (5 µm)Core-Shell C18 (2.7 µm)Core-Shell Phenyl-Hexyl (2.7 µm)
Mobile Phase ACN : Water (60:40)ACN : Water (60:40)MeOH : Water (65:35)
Retention Time (Rt) 6.8 min4.2 min5.5 min
Theoretical Plates (N) 8,50018,20019,500
Peak Asymmetry (Tf) 1.451.151.05
Resolution (Rs) from Impurity 1.1 (Co-eluting)1.4 (Partial separation)3.2 (Baseline separation)
Backpressure 120 bar210 bar230 bar

Conclusion: The Core-Shell Phenyl-Hexyl column not only matched the high theoretical plate count of the Core-Shell C18 but provided a massive leap in resolution ( Rs​=3.2 ) due to the orthogonal π−π selectivity enabled by the Methanol mobile phase.

Experimental Methodology (Step-by-Step)

Below is the optimized, self-validating protocol utilizing the Core-Shell Phenyl-Hexyl method.

Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 100 mm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (pH ~2.0 to suppress ionization of trace acidic impurities).

  • Mobile Phase B: 100% HPLC-Grade Methanol.

  • Elution Mode: Isocratic, 35% A / 65% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimized for the aromatic chromophore).

  • Injection Volume: 5 µL.

Sample Preparation Protocol
  • Diluent Preparation: Mix Methanol and Ultrapure Water in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate until fully dissolved, and dilute to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to prevent adsorption artifacts.

ICH Q2(R2) Validation Summary

To ensure the method is fit for its intended purpose, it was validated according to the newly revised ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach to analytical procedure validation[1].

ValidationLifecycle Val ICH Q2(R2) Validation Lifecycle Spec Specificity (Blank & Impurity Interference) Val->Spec Lin Linearity & Range (25% to 150% of Target) Val->Lin Acc Accuracy (Spike Recovery at 3 Levels) Val->Acc Prec Precision (Repeatability %RSD ≤ 2.0%) Val->Prec Sens Sensitivity (LOD S/N ≥ 3 LOQ S/N ≥ 10) Val->Sens

Core parameters evaluated during the ICH Q2(R2) analytical method validation lifecycle.

Table 2: ICH Q2(R2) Validation Results for the Phenyl-Hexyl Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at the retention time of the analyte from blank or known impurities.Peak purity angle < Purity threshold. Resolution > 2.0.Pass
Linearity & Range Correlation coefficient ( R2 ) 0.999 over 25% to 150% of working concentration. R2 = 0.9998 (Range: 25 - 150 µg/mL).Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% across 3 concentration levels (n=3 each).99.4% to 100.8% across all levels.Pass
Precision (Repeatability) Relative Standard Deviation (%RSD) 2.0% for 6 replicate injections.%RSD = 0.45% (n=6).Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio 3.0.05 µg/mL (S/N = 4.2).Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio 10. Precision at LOQ 5.0%.0.15 µg/mL (S/N = 12.5). %RSD = 2.1%.Pass

Conclusion

For the quantification of highly functionalized aromatic intermediates like Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate, traditional C18 columns often fall short in providing the necessary selectivity. By upgrading to a Core-Shell Phenyl-Hexyl column and optimizing the mobile phase with Methanol to promote π−π interactions, laboratories can achieve baseline resolution of critical impurities, superior peak shapes, and robust ICH Q2(R2) compliant validation metrics.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

  • Core Shell HPLC Columns & Technology GL Sciences [Link]

  • Tips for Maximizing the Performance of Core-Shell Columns LCGC International[Link]

  • C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient Shimadzu[Link]

  • Phenyl Stationary Phases for HPLC Element Lab Solutions[Link]

Sources

Comparative

GC-MS vs LC-MS for purity analysis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Purity Profiling of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate: A Mechanistic Comparison of GC-MS vs. LC-MS In pharmaceutical development, the rigorous purity analysis of synthetic intermediates is a foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Purity Profiling of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate: A Mechanistic Comparison of GC-MS vs. LC-MS

In pharmaceutical development, the rigorous purity analysis of synthetic intermediates is a foundational requirement for ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50-3, MW: 270.71 g/mol ) is a critical building block characterized by a moderately polar structure containing an ethyl ester, a ketone, an aryl chloride, and a methoxy ether[1].

When establishing a purity profiling method for this intermediate, analytical scientists must choose between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Because regulatory bodies like the FDA mandate the thorough characterization of both volatile and non-volatile impurities[2], understanding the mechanistic causality behind each technique is essential.

Mechanistic Causality: Why Technique Selection Matters

The chemical nature of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate dictates its behavior in different analytical environments:

  • Volatility and Thermal Stability (GC-MS): The esterification of the carboxylic acid removes strong intermolecular hydrogen bonding, rendering this specific molecule semi-volatile and thermally stable. It can be successfully vaporized without degradation, making GC-MS a highly effective tool[3]. Furthermore, the hard Electron Ionization (EI) at 70 eV shatters the molecule into reproducible fragments, allowing for definitive structural elucidation of volatile byproducts and residual solvents[4].

  • Ionizability and Polarity (LC-MS): The lone electron pairs on the carbonyl oxygens and the methoxy group act as excellent proton acceptors. In LC-MS utilizing positive Electrospray Ionization (ESI+), the molecule readily forms a stable pseudo-molecular ion ( [M+H]+ at m/z 271.7). LC-MS is vastly superior for detecting polar impurities—such as the unreacted free acid (4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid)—which would otherwise exhibit severe peak tailing or fail to elute in GC-MS without complex derivatization steps[3].

Quantitative Performance & Suitability Matrix

The following table summarizes the objective performance metrics of both systems when applied to this specific intermediate.

Analytical ParameterGC-MS (Electron Ionization)LC-MS (Electrospray Ionization)
Primary Application Residual solvents, volatile starting materials[4].Polar degradants, unreacted free acids, target quantitation[3].
Ionization Mechanism Hard ionization (70 eV); generates extensive fragmentation.Soft ionization; preserves intact [M+H]+ molecular ion.
Sample Preparation Dilution in non-polar solvents (e.g., Hexane, EtOAc).Direct "dilute and shoot" in polar solvents (MeOH/Water).
Derivatization Need Required for polar impurities (e.g., silylation of free acids).None. Highly versatile for both the ester and polar byproducts.
Regulatory Alignment Gold standard for USP <467> residual solvent analysis[2].Preferred for genotoxic impurities and comprehensive profiling[2].

Analytical Decision Workflow

G Start Sample: Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate Decision Target Impurity Class? Start->Decision GC_Path Volatiles & Residual Solvents Decision->GC_Path Low MW / Non-Polar LC_Path Polar Degradants & Free Acids Decision->LC_Path High MW / Polar GC_Prep Dilute in EtOAc (No Derivatization for Ester) GC_Path->GC_Prep LC_Prep Dilute in MeOH/H2O (Direct Injection) LC_Path->LC_Prep GC_Ana GC-MS (EI) Library Matching & Fragmentation GC_Prep->GC_Ana LC_Ana LC-MS (ESI+) Exact Mass [M+H]+ Profiling LC_Prep->LC_Ana

Analytical decision tree for the purity profiling of pharmaceutical intermediates.

Self-Validating Experimental Protocols

To ensure data integrity and compliance with FDA validation guidelines, analytical methods must be designed as self-validating systems. This means the protocol inherently proves its own accuracy, specificity, and lack of interference during every run sequence.

Protocol A: LC-MS/MS for Polar Impurities & Target Quantitation

This method is optimized for the detection of the target ester and its polar precursors (e.g., unreacted acids).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the intermediate in 10 mL of LC-MS grade Methanol. Dilute 1:100 in initial mobile phase conditions to prevent solvent-effect peak distortion.

  • Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as an ion-pairing agent and provides an abundant proton source ( H+ ), which is mechanistically required to drive the formation of [M+H]+ ions in the ESI source, drastically increasing sensitivity.

  • Mass Spectrometry (ESI+): Set capillary voltage to 3.5 kV. Monitor the MRM transition of m/z 271.7 targeted product ions (e.g., loss of the ethyl group).

System Self-Validation Check:

  • Specificity & Carryover: Inject a blank matrix (MeOH/Water) immediately after the highest calibration standard. The blank must show 20% of the Lower Limit of Quantification (LLOQ) response.

  • System Suitability Test (SST): Inject a resolution mixture containing the target ester and the free acid analog. The system is validated for the run only if the chromatographic resolution ( Rs​ ) between the two peaks is 2.0.

Protocol B: GC-MS for Volatile Impurities & Residual Solvents

This method is strictly reserved for identifying volatile starting materials and residual synthesis solvents (e.g., toluene, ethanol).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in GC-grade Ethyl Acetate (1 mg/mL). Causality: Ethyl acetate is highly volatile and expands predictably in the GC inlet liner, preventing backflash while efficiently solubilizing the semi-volatile ester.

  • Chromatographic Separation: Use a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Temperature Program: Hold at 50°C for 3 mins (to trap and resolve highly volatile solvents), ramp at 15°C/min to 280°C, hold for 5 mins to elute the target ester.

  • Mass Spectrometry (EI): Operate the source at 230°C with an electron energy of 70 eV. Scan range: m/z 35 to 400.

System Self-Validation Check:

  • Internal Standard (IS) Normalization: Spike all samples with a structurally similar, stable-isotope internal standard (e.g., deuterated diethyl phthalate). The IS peak area must remain within ± 15% across all injections to validate that inlet discrimination or injection volume errors have not occurred.

  • Library Match Verification: The primary peak must yield a NIST library match score of > 900, confirming that thermal degradation did not alter the analyte structure in the heated inlet.

Conclusion

For the purity analysis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate, LC-MS is the superior primary technique due to its ability to profile both the target intermediate and its polar degradants/precursors without derivatization. However, a comprehensive, FDA-compliant purity profile requires an orthogonal approach: utilizing LC-MS for the bulk purity and polar impurity profiling, while deploying GC-MS specifically to clear the intermediate of residual solvents and volatile starting materials.

References

  • Building Blocks P12570 - EvitaChem. 1

  • PURITY AND IMPURITY ANALYSIS - Agilent. 2

  • GC-MS vs LC-MS - ResolveMass Laboratories Inc.4

  • GC-MS vs LC-MS | Chromatography Technique Selection - Measurlabs.3

  • FDA Guidelines for Chromatography Validation - Allan Chemical Corporation.

Sources

Validation

benchmarking synthetic routes for high-purity Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Benchmarking Synthetic Routes for High-Purity Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate Ethyl 4-aryl-4-oxobutanoates are highly versatile 1,4-dicarbonyl building blocks, frequently utilized in the Paal-Knorr synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthetic Routes for High-Purity Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Ethyl 4-aryl-4-oxobutanoates are highly versatile 1,4-dicarbonyl building blocks, frequently utilized in the Paal-Knorr synthesis of heterocycles and as core scaffolds for active pharmaceutical ingredients (APIs)[1]. However, synthesizing the specific 4-chloro-2-methoxyphenyl isomer (CAS: 951886-50-3)[2] presents a severe regiochemical challenge.

As a Senior Application Scientist, I have benchmarked the two primary synthetic strategies for this molecule: the classical Electrophilic Aromatic Substitution (Friedel-Crafts) and the precision Directed Organometallic (Cuprate) approach. This guide deconstructs the causality behind the experimental choices, validates the protocols, and provides quantitative data to help drug development professionals select the optimal route for high-purity scale-up.

The Regioselectivity Bottleneck: Causality & Mechanism

To synthesize Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate, the acyl group must be installed ortho to the methoxy group and para to the chloro group.

Route A (Friedel-Crafts) utilizes 3-chloroanisole as the starting material. Here, the chemist is at the mercy of competing directing effects. The methoxy group is a strong activating director (+M, -I), favoring ortho/para attack. The chloro group is a weak deactivating director (+M, -I), also favoring ortho/para attack. In 3-chloroanisole, the position para to the methoxy group (C4) is electronically dominant and sterically unhindered. Consequently, electrophilic attack predominantly occurs at C4, yielding the undesired 2-chloro-4-methoxyphenyl isomer as the major product, while the target ortho-methoxy isomer is the minor product[3].

Route B (Organometallic) bypasses this electronic bottleneck entirely. By starting with 1-bromo-4-chloro-2-methoxybenzene, the site of acylation is pre-determined by the carbon-bromine bond. Selective metal-halogen exchange at the weaker C-Br bond (leaving the C-Cl bond intact) guarantees >99% regiocontrol.

Pathways SM1 3-Chloroanisole FC Route A: Friedel-Crafts (AlCl3) SM1->FC Ethyl succinyl chloride SM2 1-Bromo-4-chloro- 2-methoxybenzene Cu Route B: Organocuprate (Mg, CuCN) SM2->Cu 1. Mg  2. CuCN Mix Mixture of Isomers (Poor Regiocontrol) FC->Mix Competing directing groups Pure Target Isomer (>99% Regiopurity) Cu->Pure Ethyl succinyl chloride

Fig 1: Divergent regiocontrol in Friedel-Crafts vs. Organometallic pathways.

Route A: Direct Friedel-Crafts Acylation (The Classical Approach)

While highly cost-effective for simple arenes, 3[3] struggles with complex regiochemistry. This route is only recommended if you have a robust, validated crystallization protocol to isolate the minor isomer from the crude mixture.

Experimental Protocol (Self-Validating System)
  • Activation: In an oven-dried flask under N₂, suspend anhydrous AlCl₃ (1.5 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Acylium Generation: Add ethyl 4-chloro-4-oxobutanoate (ethyl succinyl chloride, 1.1 eq) dropwise. The suspension will form a clear, colored complex, validating the generation of the acylium ion[1].

  • Electrophilic Attack: Add 3-chloroanisole (1.0 eq) in DCM dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Carefully pour the mixture over crushed ice and 1M HCl to break the aluminum-ketone complex. Extract with DCM (3x), wash with saturated NaHCO₃, and dry over MgSO₄.

  • Validation: GC-MS will reveal a mixture of isomers (typically 65:35 favoring the para-methoxy isomer). Rigorous silica gel chromatography or repeated recrystallization is required to isolate the target compound.

Route B: Organocuprate-Mediated Acylation (The Precision Approach)

To achieve pharmaceutical-grade purity without catastrophic yield loss during purification, the organometallic route is superior. However, standard Grignard reagents are "hard" nucleophiles that will double-add to the acid chloride, yielding a tertiary alcohol.

By transmetalating the Grignard reagent with Copper(I) Cyanide (CuCN), we form an organocuprate.4[4] that react rapidly with highly electrophilic acid chlorides but are completely unreactive toward the resulting ketone, halting the reaction perfectly at the 1,4-dicarbonyl stage[5].

Experimental Protocol (Self-Validating System)
  • Grignard Formation: To magnesium turnings (1.1 eq) in anhydrous THF, add a crystal of iodine. Dropwise add 1-bromo-4-chloro-2-methoxybenzene (1.0 eq). Reflux gently until the Mg is consumed. Validation: The disappearance of Mg turnings and a color shift to dark brown confirms Grignard formation.

  • Transmetalation: Cool the Grignard solution to -20 °C. Add CuCN (1.0 eq) and LiCl (2.0 eq) to form the highly soluble Knochel-type cuprate. Stir for 30 minutes.

  • Selective Acylation: Dropwise add ethyl 4-chloro-4-oxobutanoate (1.0 eq)[6]. Stir at -20 °C for 2 hours, then allow to warm to 0 °C.

  • Quench & Workup: Quench with a 1:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH. Validation: The aqueous layer will turn deep blue (formation of copper-ammonia complexes), indicating successful trapping of the metal. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography yields the target compound in pristine regiochemical purity.

Workflow Step1 1. Grignard Formation (Mg, THF, 0 °C to RT) Step2 2. Transmetalation (CuCN, -20 °C) Step1->Step2 Step3 3. Acylation (Ethyl 4-chloro-4-oxobutanoate) Step2->Step3 Step4 4. Quench & Workup (NH4Cl/NH3, Extraction) Step3->Step4 Step5 5. High-Purity Product (Crystallization/Silica) Step4->Step5

Fig 2: Self-validating workflow for organocuprate-mediated acylation.

Quantitative Benchmarking

The following table summarizes the performance metrics of both routes based on standard pilot-scale parameters.

Performance MetricRoute A: Direct Friedel-CraftsRoute B: Organocuprate Coupling
Overall Isolated Yield 30 - 40% (post-separation)82 - 88%
Regiopurity (Crude) ~35% Target / 65% Undesired> 99% Target Isomer
Reaction Temperature 0 °C to Room TemperatureCryogenic (-20 °C)
Over-addition Risk None (Acylium mechanism)None (Cuprate attenuation)
E-Factor (Waste) High (Discarded isomer mass)Low-Medium (Aqueous copper waste)
Cost per Kg (Reagents) LowMedium-High
Recommended Use Case Early discovery (if isomer separation is viable)Late-stage API development & Scale-up

Sources

Comparative

comparative study of Friedel-Crafts catalysts for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate synthesis

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating catalytic pathways for the synthesis of complex γ -keto esters. Executive Summary Ethyl 4...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating catalytic pathways for the synthesis of complex γ -keto esters.

Executive Summary

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is a highly valuable γ -keto ester building block, frequently utilized in the downstream synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). The fundamental assembly of this molecule relies on the of 3-chloroanisole with ethyl succinyl chloride[1].

While the reaction is fundamentally an electrophilic aromatic substitution (EAS), the choice of catalyst dictates the reaction's efficiency, regioselectivity, and environmental footprint. This guide provides an objective, data-driven comparison of three distinct catalyst classes for this transformation: the traditional stoichiometric Lewis acid (AlCl₃), a green homogeneous catalyst (Bi(OTf)₃), and a shape-selective heterogeneous catalyst (Zeolite H-Beta).

Mechanistic Grounding & Regioselectivity

The acylating agent, ethyl succinyl chloride, must be activated by a Lewis or Brønsted acid to generate a highly electrophilic acylium ion. Once formed, regioselectivity is strictly governed by the electronic effects of the 3-chloroanisole substrate.

The methoxy group is a strong π -donor (activating, ortho/para-directing), while the chloro group is σ -withdrawing but π -donating (weakly deactivating, ortho/para-directing). The steric bulk of the methoxy group and the synergistic directing effects push the electrophilic attack almost exclusively to the para position relative to the methoxy group (position 4), yielding the desired 4-oxobutanoate derivative[1].

Mechanism A Ethyl Succinyl Chloride + Catalyst B Acylium Ion Intermediate A->B Lewis Acid Activation D Wheland Intermediate (Para-attack) B->D Electrophilic Attack C 3-Chloroanisole C->D π-electron donation E Ethyl 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoate D->E Deprotonation (-H+)

Fig 1. Mechanistic pathway of the Friedel-Crafts acylation forming the target γ -keto ester.

Catalyst Performance Comparison

Understanding the causality behind catalyst behavior is critical for process optimization:

  • Aluminum Chloride (AlCl₃) - The Stoichiometric Benchmark : Traditionally, Friedel-Crafts acylations rely on AlCl₃. While highly effective at generating the acylium ion, AlCl₃ forms a rigid, irreversible dative bond with the basic carbonyl oxygen of the resulting γ -keto ester. This product inhibition necessitates a strictly stoichiometric excess (>1.1 equivalents), leading to high E-factors and severe environmental penalties during the aqueous quench[1].

  • Bismuth(III) Triflate (Bi(OTf)₃) - The Green Homogeneous Alternative : Bismuth(III) represents a paradigm shift in Lewis acid catalysis. Due to its large ionic radius and borderline Lewis acidity, Bi(OTf)₃ exhibits rapid ligand exchange kinetics. It successfully activates the acyl chloride but releases the ketone product rapidly, preventing complexation and enabling true catalytic turnover (typically 5–10 mol%). Furthermore, Bi(OTf)₃ is remarkably water-tolerant and can be accelerated via [2].

  • Zeolite H-Beta - The Heterogeneous Solid Acid : offer a shape-selective, recyclable Brønsted acid microenvironment[3]. For the acylation of 3-chloroanisole, Zeolite H-Beta provides excellent regioselectivity (>99:1) due to the spatial constraints of its pore architecture, which heavily favors the formation of the linear para-isomer. However, the bulky nature of the substrate can lead to pore diffusion limitations, requiring longer reaction times[3].

Quantitative Performance Data
Catalyst SystemCatalyst LoadingSolventTemp / TimeIsolated Yield (%)Regioselectivity (p:o)Approx. E-Factor
AlCl₃ 1.2 equivCH₂Cl₂0 °C to 25 °C / 4 h85%95:5>15 (High)
Bi(OTf)₃ 10 mol%Solvent-Free (MW)110 °C / 30 min92%98:2<2.0 (Low)
Zeolite H-Beta 20 wt%Toluene110 °C / 12 h75%>99:1~5.0 (Medium)

Experimental Workflows & Self-Validating Protocols

Workflow cluster_AlCl3 Traditional AlCl3 Route cluster_Bi Green Bi(OTf)3 Route Start Starting Materials: 3-Chloroanisole + Ethyl Succinyl Chloride Al_Step1 Add 1.2 eq AlCl3 in CH2Cl2 at 0 °C Start->Al_Step1 Bi_Step1 Add 10 mol% Bi(OTf)3 (Solvent-Free) Start->Bi_Step1 Al_Step2 Stir 4h at 25 °C Al_Step1->Al_Step2 Al_Step3 Quench with Ice/HCl (Break Al-Ketone Complex) Al_Step2->Al_Step3 Al_Step4 Aqueous Extraction & Column Chromatography Al_Step3->Al_Step4 Product Pure Ethyl 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoate Al_Step4->Product Bi_Step2 Microwave Irradiation 110 °C, 30 min Bi_Step1->Bi_Step2 Bi_Step3 Direct Filtration (Catalyst Recovery) Bi_Step2->Bi_Step3 Bi_Step4 Simple Recrystallization Bi_Step3->Bi_Step4 Bi_Step4->Product

Fig 2. Experimental workflow comparison between traditional AlCl3 and green Bi(OTf)3 catalysis.

Protocol A: Traditional AlCl₃-Mediated Synthesis

Objective: Synthesize the target molecule using standard Schlenk techniques.

  • Activation : Suspend anhydrous AlCl₃ (1.2 equiv) in dry CH₂Cl₂ at 0 °C under N₂.

    • Causality: The reaction is highly exothermic; maintaining 0 °C prevents solvent boiling and suppresses side reactions like the demethylation of the anisole derivative.

  • Acylium Generation : Add ethyl succinyl chloride (1.05 equiv) dropwise.

    • Validation: The heterogeneous suspension will transition into a clear, pale-yellow solution, visually confirming the formation of the soluble acylium-AlCl₄⁻ complex.

  • Electrophilic Attack : Introduce 3-chloroanisole (1.0 equiv) dropwise. Stir for 4 hours while warming to 25 °C.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the high-Rf 3-chloroanisole spot and the emergence of a UV-active product spot at a lower Rf indicates reaction completion.

  • Quenching : Pour the mixture into vigorously stirred crushed ice containing concentrated HCl.

    • Causality: The strong acid protonates the basic aluminum salts, breaking the stable aluminum-ketone complex. Without HCl, an intractable aluminum hydroxide emulsion forms, severely trapping the product and ruining isolated yields.

  • Isolation : Extract with CH₂Cl₂, wash with saturated NaHCO₃ to remove residual acidic byproducts, dry over anhydrous MgSO₄, and purify via silica gel chromatography.

Protocol B: Microwave-Assisted Bi(OTf)₃ Catalysis

Objective: Green, solvent-free synthesis with high atom economy and catalyst recovery.

  • Preparation : In a microwave-safe quartz vessel, combine 3-chloroanisole (1.0 equiv), ethyl succinyl chloride (1.1 equiv), and Bi(OTf)₃ (10 mol%).

    • Causality: Operating under solvent-free conditions maximizes the collision frequency of reactants and capitalizes on the microwave's ability to directly superheat the polar acyl chloride, drastically reducing reaction time[2].

  • Irradiation : Subject the mixture to microwave irradiation at 110 °C for 30 minutes.

    • Validation: The microwave reactor's internal IR sensor should display a rapid ramp and stable plateau at 110 °C.

  • Catalyst Recovery : Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite.

    • Causality: Bi(OTf)₃ is insoluble in weakly polar organic solvents post-reaction. It precipitates and is captured by the Celite, from which it can be recovered by aqueous washing and lyophilization for subsequent runs.

  • Isolation : Wash the organic filtrate with brine, dry, and concentrate in vacuo. The crude product typically exhibits >98% para-selectivity, allowing purification via simple recrystallization (e.g., from hot ethanol) rather than solvent-intensive chromatography.

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

  • Activation of Bismuth(III) Derivatives in Ionic Liquids: Novel and Recyclable Catalytic Systems for Friedel−Crafts Acylation of Aromatic Compounds Source: Organic Letters - ACS Publications URL:[Link]

  • Mechanism of zeolite catalyzed acylation of aromatics Source: ResearchGate URL:[Link]

Sources

Validation

A Comparative Guide to the Inter-Laboratory Reproducibility of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the consistent and reliable synthesis of key chemical intermediates is paramount. Ethyl 4-(4-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the consistent and reliable synthesis of key chemical intermediates is paramount. Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate, a versatile building block, is no exception. Its utility in the construction of more complex molecular architectures necessitates synthetic protocols that are not only efficient but also highly reproducible across different laboratory settings. This guide provides an in-depth comparison of two distinct protocols for the synthesis of this keto-ester, offering insights into the causality behind experimental choices and a framework for assessing inter-laboratory reproducibility.

The synthesis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is typically achieved in a two-step process: a Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride to form the intermediate carboxylic acid, followed by a Fischer esterification to yield the final ethyl ester. The reproducibility of this sequence can be influenced by a multitude of factors, from the choice of Lewis acid catalyst in the first step to the method of water removal in the second. Understanding these variables is key to achieving consistent results.

Protocol Comparison: Key Differentiators and Rationale

Two plausible and effective, yet distinct, protocols for the synthesis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate are presented below. The primary differences lie in the choice of Lewis acid for the Friede-Crafts acylation and the acid catalyst and workup conditions for the Fischer esterification.

Protocol A employs aluminum chloride, a strong and common Lewis acid, for the Friedel-Crafts reaction, followed by a classic sulfuric acid-catalyzed Fischer esterification. This approach is traditional and often high-yielding but can present challenges in terms of catalyst handling and potential side reactions.

Protocol B utilizes ferric chloride, a milder Lewis acid, for the acylation, which can offer better functional group tolerance and easier handling. The subsequent esterification is catalyzed by p-toluenesulfonic acid, a solid acid catalyst that can simplify the workup procedure.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two-step synthetic approach common to both protocols, highlighting the key reagents that differentiate them.

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification 3-Chloroanisole 3-Chloroanisole Intermediate_Acid 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoic acid 3-Chloroanisole->Intermediate_Acid Succinic Anhydride, Lewis Acid Succinic_Anhydride Succinic_Anhydride Final_Product Ethyl 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoate Intermediate_Acid_2 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoic acid Intermediate_Acid_2->Final_Product Ethanol, Acid Catalyst

Caption: General two-step synthesis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate.

Detailed Experimental Protocols

Protocol A: Aluminum Chloride-Mediated Friedel-Crafts Acylation and Sulfuric Acid-Catalyzed Esterification

Step 1: Synthesis of 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and cool the stirred suspension to 0 °C in an ice bath.

  • Addition of Reactants: A solution of 3-chloroanisole (1.0 equivalent) and succinic anhydride (1.05 equivalents) in anhydrous DCM (50 mL) is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.

  • Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with water (100 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid, which can be purified by recrystallization from a suitable solvent like toluene.

Step 2: Synthesis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid (1.0 equivalent) from Step 1 in an excess of absolute ethanol (150 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 equivalents) to the solution.

  • Reaction: The mixture is heated to reflux for 4-6 hours. The reaction can be monitored by TLC.[1][2][3]

  • Solvent Removal: After the reaction is complete, the excess ethanol is removed by distillation under reduced pressure.

  • Work-up: The residue is dissolved in ethyl acetate (100 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by washing with brine (50 mL).

  • Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol B: Ferric Chloride-Mediated Friedel-Crafts Acylation and p-Toluenesulfonic Acid-Catalyzed Esterification

Step 1: Synthesis of 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ferric chloride (FeCl₃, 1.5 equivalents).

  • Solvent and Reagent Addition: Add nitrobenzene (100 mL) as the solvent and cool the mixture to 0-5 °C.

  • Addition of Reactants: To the stirred suspension, add 3-chloroanisole (1.0 equivalent) followed by the portion-wise addition of succinic anhydride (1.1 equivalents) over 30 minutes.

  • Reaction Progression: The reaction mixture is slowly warmed to room temperature and then heated to 60-70 °C for 3-5 hours.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and concentrated HCl.

  • Extraction and Purification: The product is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization.

Step 2: Synthesis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid (1.0 equivalent) from Step 1 in toluene (100 mL) and absolute ethanol (5 equivalents).

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH, 0.05 equivalents) to the mixture.

  • Reaction: The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using the Dean-Stark trap. The reaction is continued until no more water is collected.[1][3]

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude ester is purified by column chromatography on silica gel.

Inter-Laboratory Reproducibility Study Design

To objectively assess the reproducibility of these protocols, a multi-laboratory study is proposed.

Inter_Lab_Study Start Identical Starting Materials (3-Chloroanisole, Succinic Anhydride, etc.) Protocol_A Protocol A Synthesis Start->Protocol_A Protocol_B Protocol B Synthesis Start->Protocol_B Lab_1 Laboratory 1 Protocol_A->Lab_1 Lab_2 Laboratory 2 Protocol_A->Lab_2 Lab_3 Laboratory 3 Protocol_A->Lab_3 Protocol_B->Lab_1 Protocol_B->Lab_2 Protocol_B->Lab_3 Data_Collection_A Collect Data: - Yield - Purity (HPLC, GC-MS) - Spectroscopic Data (NMR, IR) Lab_1->Data_Collection_A Data_Collection_B Collect Data: - Yield - Purity (HPLC, GC-MS) - Spectroscopic Data (NMR, IR) Lab_1->Data_Collection_B Lab_2->Data_Collection_A Lab_2->Data_Collection_B Lab_3->Data_Collection_A Lab_3->Data_Collection_B Analysis Statistical Analysis of Results (Mean, Standard Deviation, etc.) Data_Collection_A->Analysis Data_Collection_B->Analysis

Caption: Workflow for the proposed inter-laboratory reproducibility study.

Each participating laboratory would be provided with aliquots of the same batches of starting materials and detailed, standardized versions of both Protocol A and Protocol B. The laboratories would then perform the syntheses in triplicate for each protocol and report their findings, including yield, purity (determined by HPLC and GC-MS), and full analytical characterization data (¹H NMR, ¹³C NMR, IR, and MS).

Expected Outcomes and Data Comparison

The following table summarizes the anticipated outcomes and key performance indicators for each protocol. These values are based on typical results for similar reactions reported in the literature.

ParameterProtocol AProtocol BJustification
Expected Yield (Overall) 65-80%60-75%AlCl₃ is a more potent catalyst, often leading to higher conversion in Friedel-Crafts reactions.
Purity (Crude) 85-95%90-98%The milder conditions of Protocol B may lead to fewer side products.
Ease of Handling ModerateHighFeCl₃ is generally less hygroscopic and reactive than AlCl₃. p-TsOH is an easy-to-handle solid.
Potential Side Reactions Demethylation of anisole, polysubstitutionLower risk of demethylation, but may require longer reaction times.
Work-up Complexity HighModerateThe quenching of AlCl₃ is highly exothermic and requires careful handling. The use of a solid acid catalyst in Protocol B simplifies neutralization.
Cost-Effectiveness HighModerateAlCl₃ is generally less expensive than FeCl₃ and p-TsOH.

Analytical Characterization of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

The structure and purity of the final product should be confirmed by a suite of analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups, the methoxy group, and the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring, the methoxy carbon, and the aliphatic carbons.[4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the ketone and ester carbonyl groups, typically around 1680 cm⁻¹ and 1730 cm⁻¹, respectively.[6]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.[7]

Conclusion and Recommendations

Both Protocol A and Protocol B represent viable pathways for the synthesis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate.

  • Protocol A is a high-yielding, cost-effective method suitable for laboratories equipped to handle reactive Lewis acids. However, the potential for side reactions and a more challenging workup may lead to greater variability in inter-laboratory studies.

  • Protocol B offers a milder and potentially more reproducible alternative, with a simpler workup and a lower risk of side reactions. While the yield may be slightly lower, the increased consistency could be advantageous in a multi-laboratory setting or for the synthesis of sensitive analogs.

For establishing a robust and highly reproducible synthesis, Protocol B is recommended as the starting point for optimization . The use of a solid acid catalyst in the esterification step, in particular, lends itself to greater consistency. Further studies could explore other mild Lewis acids for the Friedel-Crafts acylation to further improve the reproducibility and safety profile of the synthesis.

Ultimately, the choice of protocol will depend on the specific requirements of the laboratory, including scale, cost considerations, and the desired level of reproducibility. This guide provides the foundational information and experimental framework necessary for making an informed decision and for conducting a thorough inter-laboratory comparison.

References

  • Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. National Center for Biotechnology Information. [Link]

  • Table of Contents. The Royal Society of Chemistry. [Link]

  • Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. PatSnap Eureka. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Leah4sci. [Link]

  • Ethyl 4-(4-Chloro-2-methoxyphenyl)-4-oxobutanoate. MilliporeSigma. [Link]

  • 13C NMR and structure. Unknown Source. [Link]

  • Ethyl 4-methoxyphenyl-4-oxobutanoate. PubChem. [Link]

  • Synthesis route of E0199: (A) Ethyl 4-chloro-4-oxobutanoate (SM2),... ResearchGate. [Link]

  • ethyl 2-hydroxy-4-(4-methoxyphenyl)-2-methyl-4-oxobutanoate. Mol-Instincts. [Link]

  • Ethyl 4-chloro-4-oxobutyrate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • Ethyl 2-cyano-4-(2-methoxyphenyl)-2-[2-(2-methoxyphenyl)-2-oxoethyl]-4-oxobutanoate. PubChem. [Link]

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Safety & Regulatory Compliance

Safety

Technical Safety Bulletin: Operational Handling and Disposal Protocol for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Prepared by: Senior Application Science & Laboratory Safety Team Target Audience: Synthetic Chemists, Drug Development Professionals, and EHS Officers As drug development pipelines increasingly rely on complex halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Science & Laboratory Safety Team Target Audience: Synthetic Chemists, Drug Development Professionals, and EHS Officers

As drug development pipelines increasingly rely on complex halogenated intermediates, laboratory safety and waste management must evolve from simple compliance to mechanistic understanding. Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 951886-50-3) is a highly versatile building block, but its structural features—specifically the aryl chloride moiety and reactive oxobutanoate backbone—demand rigorous, specialized handling and disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the safe lifecycle management of this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and environmental stewardship.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand how its molecular structure dictates its reactivity and environmental persistence. Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate contains an electrophilic ketone and ester group, making it susceptible to hydrolysis under extreme pH. More critically, the chlorinated aromatic ring classifies this compound as a halogenated organic.

According to the, compounds of this class typically exhibit specific acute toxicities. The table below summarizes the physicochemical data and the operational causality behind each hazard.

Table 1: Physicochemical and Hazard Profile (CAS 951886-50-3)
Property / Hazard CodeValue / DesignationOperational Causality & Implication
Molecular Formula C₁₃H₁₅ClO₄High organic carbon load; requires complete combustion to prevent environmental accumulation.
Halogen Content ~13% (w/w) ChlorineCritical: Mandates strict routing to the Halogenated Waste stream to prevent dioxin formation during incineration.
H302 Harmful if swallowedRequires strict segregation from break areas; mandates glove removal before exiting the lab.
H315 / H319 Skin & Eye IrritationThe lipophilic aryl chloride penetrates the lipid bilayer of skin/eyes. Mandates nitrile gloves and splash goggles.
H335 Respiratory IrritationDust or aerosolized solvent solutions must be handled exclusively within a certified chemical fume hood.

The Causality of Halogenated Waste Management

Why do we obsess over segregating halogenated from non-halogenated waste? The answer lies in combustion chemistry.

When non-halogenated organic waste is incinerated, it breaks down into CO₂ and H₂O. However, when a chlorinated compound like Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is incinerated at standard temperatures, the carbon-chlorine bonds can recombine to form highly toxic, persistent organic pollutants, specifically polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) .

To prevent this, the mandates that halogenated waste be routed to specialized, high-temperature incinerators (operating at >1000°C) equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas. Mixing this compound with non-halogenated waste dilutes the stream, violates EPA regulations, and risks catastrophic facility emissions.

Standard Operating Procedure: Routine Laboratory Disposal

The following protocol provides a self-validating workflow for the routine disposal of reaction mixtures, stock solutions, or expired batches containing Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate.

Step 1: Stream Verification & Compatibility Check

  • Action: Verify that the primary waste collection carboy is explicitly labeled for Halogenated Organic Waste. Ensure the container is made of High-Density Polyethylene (HDPE) or borosilicate glass.

  • Causality: The ester/ketone functionalities dissolved in common organic solvents (e.g., DCM, EtOAc) will degrade certain low-density plastics over time.

  • Validation Check: Inspect the carboy for structural integrity. If the plastic yields easily to gentle pressure or shows stress discoloration, replace the container before proceeding.

Step 2: Segregation and Transfer

  • Action: Working inside a fume hood, slowly pour the waste solution into the halogenated waste carboy using a wide-stem funnel.

  • Causality: Slow transfer prevents aerosolization of the respiratory irritant (H335) and mitigates static buildup if flammable solvents are present.

  • Validation Check: Observe the surface of the waste liquid during transfer. If unexpected bubbling, heat generation, or rapid phase separation occurs, immediately halt the transfer. This indicates an incompatible cross-reaction (e.g., mixing with strong bases or azides). Cap loosely to allow pressure venting.

Step 3: Secondary Containment & Documentation

  • Action: Place the sealed waste carboy into a secondary containment tray. Log the exact mass/volume and chemical name ("Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate") on the RCRA-compliant hazardous waste manifest.

  • Causality: Abbreviations or structural formulas are illegal on RCRA manifests. Full nomenclature ensures EHS and downstream waste processors apply the correct incineration profile.

  • Validation Check: Cross-reference the manifest against the physical label on the bottle. Ensure the "Halogenated" checkbox is clearly marked.

Standard Operating Procedure: Spill Decontamination

In the event of a solid powder spill or a solution leak, immediate containment is required as outlined by the National Research Council's Prudent Practices in the Laboratory.

Step 1: Isolation and PPE Escalation

  • Action: Evacuate non-essential personnel from the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If the spill is outside a fume hood, ensure room ventilation is maximized.

Step 2: Solid/Liquid Containment

  • For Solid Powder: Do not sweep dry, as this aerosolizes the powder. Lightly dampen an absorbent pad with a compatible solvent (e.g., isopropanol) and gently dab the powder to dissolve and lift it.

  • For Solutions: Surround the spill with a universal chemical absorbent barrier (e.g., diatomaceous earth or vermiculite) to prevent spreading.

Step 3: Collection and Surface Decontamination

  • Action: Scoop the absorbed material using a non-sparking polyethylene scoop and place it into a solid hazardous waste bucket. Wipe the surface with a cloth dampened with ethanol or isopropanol.

  • Validation Check: The Swipe Test. After the area appears clean and dry, swipe the surface with a pristine white Kimwipe. If any yellow residue or particulate is visible on the tissue, the area is still contaminated. Repeat the solvent wipe until the Kimwipe remains perfectly clean.

Disposal Workflow Visualization

The following decision matrix illustrates the critical pathways for managing this chemical, ensuring that all physical states and operational scenarios route correctly to high-temperature incineration.

WasteProtocol A Waste Generation: Ethyl 4-(4-chloro-2-methoxyphenyl) -4-oxobutanoate B Identify Stream: Halogenated Organic Waste A->B Transfer C Compatibility Check: HDPE or Borosilicate Glass B->C Select Vessel D Isolate from Non-Halogenated & Incompatible Waste C->D Segregate E Secondary Containment & RCRA Labeling D->E Package F High-Temperature Incineration (>1000°C) with Scrubber E->F Final Disposal

Figure 1: Halogenated waste segregation and disposal workflow.

References

  • Environmental Protection Agency (EPA). "Learn about Dioxin." United States Environmental Protection Agency. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (HCS)." United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System; Identification and Listing of Hazardous Waste (RCRA)." United States Environmental Protection Agency. Available at:[Link]

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